UBP310
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-7-4-16(6-9(15)12(19)20)14(23)17(11(7)18)5-8-2-3-24-10(8)13(21)22/h2-4,9H,5-6,15H2,1H3,(H,19,20)(H,21,22)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAZUCRXCRXNSU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UBP310: A Technical Guide to its Mechanism of Action as a Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP310 is a potent and selective competitive antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, functional antagonism, and effects on synaptic signaling. Detailed experimental protocols and visualizations are provided to facilitate further research and drug development efforts targeting the kainate receptor system.
Core Mechanism of Action: Competitive Antagonism of Kainate Receptors
This compound exerts its effects by competing with the endogenous ligand glutamate at the binding site of kainate receptors. By binding to the receptor, this compound prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of cations (Na+ and Ca2+) that leads to neuronal depolarization. This antagonistic action is selective for kainate receptors, with significantly lower affinity for AMPA and NMDA receptors.[3][4]
Data Presentation: Quantitative Analysis of this compound Interaction with Kainate Receptor Subunits
The affinity and potency of this compound vary across different kainate receptor subunits. The following tables summarize the key quantitative data from radioligand binding assays and functional antagonism studies.
Table 1: Binding Affinity of this compound for Kainate Receptor Subunits
| Receptor Subunit | Radioligand | Kd (nM) | Ki (nM) | Reference |
| GluK1 | [3H]this compound | 21 ± 7 | 46.7 ± 14.8 | [1] |
| GluK3 | [3H]this compound | 650 ± 190 | - | |
| GluK2 | [3H]this compound | No specific binding | - |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity. Ki: Inhibition constant, a measure of the potency of a compound in inhibiting the binding of another ligand.
Table 2: Functional Antagonism of this compound at Kainate Receptors
| Receptor Subunit/Preparation | Assay Type | IC50 (nM) | Reference |
| GluK1 | Electrophysiology | 130 | |
| GluK3 | Electrophysiology | 4,000 | |
| Dorsal Root (Kainate Response) | Electrophysiology | 18 ± 4 (Apparent KD) |
IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways Modulated by this compound
This compound primarily modulates the ionotropic signaling pathway of kainate receptors. By blocking the receptor, it prevents the downstream effects of glutamate binding, including neuronal excitation and calcium influx. There is also evidence to suggest that this compound can differentiate between the ionotropic and metabotropic actions of kainate receptors, selectively inhibiting the ionotropic function without affecting G-protein-mediated metabotropic signaling.
This compound competitively antagonizes glutamate binding to kainate receptors.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the determination of this compound binding affinity to kainate receptors expressed in cell membranes.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by centrifugation at 40,000 x g for 30 minutes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes (20-50 µg of protein), [3H]this compound (at a concentration near its Kd, e.g., 20 nM), and varying concentrations of unlabeled this compound or other competing ligands.
-
For total binding, omit the competing ligand. For non-specific binding, include a high concentration of a non-radiolabeled ligand (e.g., 100 µM kainate).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation binding data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
Analyze competition binding data to determine the Ki of the competing ligands.
Workflow for a radioligand binding assay to characterize this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the functional characterization of this compound's antagonist activity on kainate receptor-mediated currents in neurons.
1. Slice Preparation (for brain tissue):
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3.
-
Obtain a gigaseal (>1 GΩ) on a visually identified neuron and establish the whole-cell configuration.
3. Data Acquisition:
-
Record membrane currents in voltage-clamp mode, holding the neuron at -70 mV.
-
Evoke kainate receptor-mediated currents by local application of a kainate receptor agonist (e.g., 10 µM kainate) or by electrical stimulation of afferent pathways.
-
After establishing a stable baseline response, bath-apply this compound at various concentrations and record the resulting inhibition of the agonist-evoked current.
4. Data Analysis:
-
Measure the peak amplitude of the kainate receptor-mediated current before and after the application of this compound.
-
Construct a concentration-response curve and fit the data with a logistic function to determine the IC50 of this compound.
Workflow for whole-cell patch-clamp electrophysiology experiments.
Conclusion
This compound is a valuable pharmacological tool for the study of kainate receptor function. Its high potency and selectivity for GluK1-containing receptors make it instrumental in dissecting the physiological and pathological roles of these receptors in the central nervous system. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting kainate receptors.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
UBP310: A Technical Guide to a Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP310 is a potent and selective competitive antagonist of the GluK1 (formerly GluR5) subunit of the kainate receptor (KAR), a subtype of ionotropic glutamate receptors. Its high selectivity for GluK1 over other KAR subunits, as well as AMPA and NMDA receptors, has established this compound as an invaluable pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing KARs. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound to explore the therapeutic potential of targeting kainate receptors in various neurological and psychiatric disorders.
Introduction to this compound and Kainate Receptors
Kainate receptors are a class of ionotropic glutamate receptors that are widely expressed in the central nervous system and are involved in modulating synaptic transmission and plasticity.[1] They are tetrameric structures assembled from five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[1] The subunit composition of the receptor dictates its pharmacological and biophysical properties.[1] Dysfunction of kainate receptors has been implicated in a range of neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases.[1][2]
This compound, chemically known as (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, is a willardiine derivative that has emerged as a highly selective antagonist for the GluK1 subunit. Its selectivity makes it a critical tool for dissecting the specific functions of GluK1-containing receptors in complex neuronal circuits.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through various in vitro assays, demonstrating its high affinity and selectivity for the GluK1 subunit.
Data Presentation: Quantitative Pharmacological Data
| Parameter | Receptor Subunit | Value | Assay Type | Reference |
| IC50 | GluK1 (formerly GluK5) | 130 nM | Not Specified | |
| Apparent KD | Dorsal Root Kainate Responses | 18 ± 4 nM | Not Specified | |
| KD | Human Recombinant GluK1 | 21 ± 7 nM | Radioligand Binding Assay | |
| KD | Human Recombinant GluK3 | 0.65 ± 0.19 µM | Radioligand Binding Assay | |
| Selectivity | GluK1 over GluK2 | 12,700-fold | Not Specified | |
| Activity at other receptors | mGlu group I, NMDA | No activity up to 10 µM | Not Specified |
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of the GluK1 subunit. By binding to this site, it prevents the agonist, glutamate, from binding and activating the receptor, thereby inhibiting ion channel opening and subsequent neuronal depolarization.
Signaling Pathways
Kainate receptors primarily function as ligand-gated ion channels, mediating excitatory postsynaptic currents. However, they can also signal through metabotropic pathways, independent of their ion channel function. This compound, by blocking the initial ligand binding, is expected to inhibit both the ionotropic and any downstream metabotropic signaling initiated by GluK1 activation.
Caption: this compound antagonism of kainate receptor signaling.
Interestingly, in heteromeric GluK1/GluK2 and GluK1/GluK5 receptors, this compound has been shown to reduce or abolish desensitization, a process where the receptor becomes unresponsive to continuous agonist application. This suggests a more complex allosteric modulatory role in the context of heteromeric receptor complexes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological properties.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound for specific kainate receptor subunits.
Objective: To quantify the binding of [3H]this compound to membranes from cells expressing specific recombinant human kainate receptor subunits (e.g., GluK1, GluK2, GluK3).
Materials:
-
[3H]this compound (radiolabeled antagonist)
-
HEK293 cells stably transfected with individual kainate receptor subunits (GluK1, GluK2, or GluK3)
-
Cell culture and membrane preparation reagents
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-labeled kainate (for determining non-specific binding)
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target kainate receptor subunit. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of [3H]this compound, and varying concentrations of non-labeled this compound (for competition assays) or a fixed high concentration of non-labeled kainate (for determining non-specific binding).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the concentration of [3H]this compound to determine the Kd and Bmax. For competition binding, plot the percentage of specific binding against the concentration of the competing ligand to determine the Ki.
Caption: Workflow for a radioligand binding assay.
Electrophysiology
Electrophysiological recordings are used to assess the functional antagonism of this compound on kainate receptor-mediated currents.
Objective: To measure the effect of this compound on glutamate-evoked currents in cells expressing kainate receptors.
Materials:
-
HEK293 cells or neurons expressing kainate receptors
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system)
-
Recording electrodes and solutions (internal and external)
-
Glutamate (agonist)
-
This compound
Procedure:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a cell expressing the target receptor.
-
Agonist Application: Apply a known concentration of glutamate to the cell using a rapid perfusion system to evoke an inward current.
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Antagonist Application: Co-apply this compound with glutamate or pre-apply this compound before applying glutamate.
-
Data Acquisition: Record the current responses in the absence and presence of this compound.
-
Data Analysis: Measure the peak amplitude of the glutamate-evoked currents. Calculate the percentage of inhibition by this compound. To determine the IC50, test a range of this compound concentrations and plot the percentage of inhibition against the antagonist concentration.
Caption: Workflow for an electrophysiology experiment.
In Vivo Applications
This compound has been utilized in animal models to investigate the role of GluK1-containing receptors in disease. For instance, studies have explored its neuroprotective potential in a mouse model of Parkinson's disease. In these studies, this compound administration was found to increase the survival of dopaminergic neurons in the substantia nigra pars compacta in the acute MPTP mouse model. However, it did not rescue the loss of dopamine levels or dopamine transporter expression in the striatum.
Conclusion
This compound is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of the physiological and pathological roles of GluK1-containing kainate receptors. Its well-characterized pharmacological profile and the availability of detailed experimental protocols for its use make it an essential compound for researchers in neuroscience and drug discovery. Future investigations utilizing this compound will likely continue to uncover novel functions of GluK1-containing receptors and may lead to the development of new therapeutic strategies for a variety of neurological and psychiatric disorders.
References
UBP310: A Technical Guide to its Target Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of UBP310, a potent and selective antagonist of kainate receptors. The information presented herein is intended to support research and development efforts by providing detailed data on its target engagement, selectivity profile, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a selective antagonist of the GluK1 subunit of the kainate receptor, a key player in excitatory neurotransmission. With a high affinity for GluK1, this compound demonstrates significant selectivity over other kainate receptor subunits, particularly GluK2, and lacks activity at other glutamate receptor families such as NMDA and group I mGlu receptors. This makes this compound a valuable pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing kainate receptors. This guide summarizes the quantitative data on this compound's affinity and selectivity, details the experimental protocols for its characterization, and provides visual representations of its mechanism of action and the workflows used to study it.
Quantitative Data on this compound Affinity and Selectivity
The binding affinity and inhibitory potency of this compound have been determined through various experimental assays. The following table summarizes the key quantitative data.
| Target | Assay Type | Parameter | Value | Reference |
| Human GluK1 | Radioligand Binding ([³H]this compound) | Kd | 21 ± 7 nM | [1][2] |
| Human GluK1 | Functional Assay | IC50 | 130 nM | [1][3] |
| Human GluK3 | Radioligand Binding ([³H]this compound) | Kd | 0.65 ± 0.19 µM | [1] |
| Human GluK3 | Functional Assay (Electrophysiology) | IC50 | 23 nM | |
| Human GluK2 | Radioligand Binding ([³H]this compound) | - | No specific binding | |
| Selectivity | Comparison of GluK1 and GluK2 | Fold Selectivity | 12,700-fold | |
| Other Receptors | Functional Assays | - | No activity at mGlu group I or NMDA receptors up to 10 µM |
Experimental Protocols
The following sections detail the methodologies employed to characterize the binding and functional activity of this compound.
Radioligand Binding Assay for Kd Determination
This protocol describes the determination of the dissociation constant (Kd) of [³H]this compound for human GluK1 and GluK3 receptors expressed in HEK293 cells.
3.1.1 Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing either human GluK1 or GluK3 subunits are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer (50 mM Tris-HCl, pH 7.4).
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
3.1.2 Binding Assay:
-
For saturation binding experiments, increasing concentrations of [³H]this compound are incubated with the cell membrane preparations (typically 50-100 µg of protein) in the binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of a competing, non-labeled ligand (e.g., 100 µM kainate).
-
The incubation is carried out for 1 hour at 4°C to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the saturation binding data.
Electrophysiology for IC50 Determination
This protocol outlines the whole-cell patch-clamp electrophysiology method used to determine the half-maximal inhibitory concentration (IC50) of this compound on glutamate-evoked currents in HEK293 cells expressing kainate receptor subunits.
3.2.1 Cell Culture and Transfection:
-
HEK293 cells are transiently transfected with cDNA encoding the desired human kainate receptor subunit (e.g., GluK1 or GluK3). A marker protein such as GFP is often co-transfected to identify transfected cells.
-
Cells are cultured for 24-48 hours post-transfection to allow for receptor expression.
3.2.2 Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed on transfected cells.
-
The external solution contains standard physiological ion concentrations. The internal pipette solution contains a Cs-based solution to block potassium currents.
-
Cells are held at a negative membrane potential (e.g., -60 mV).
-
A saturating concentration of glutamate is rapidly applied to the cell to evoke an inward current mediated by the kainate receptors.
-
After a stable baseline response is established, glutamate is co-applied with varying concentrations of this compound.
-
The peak amplitude of the glutamate-evoked current in the presence of this compound is measured and compared to the control response.
-
The IC50 value is determined by fitting the concentration-response data to a logistic equation.
Visualizations
Signaling Pathways of Kainate Receptors and this compound Inhibition
Kainate receptors are ionotropic glutamate receptors that form ligand-gated ion channels permeable to cations. Upon binding glutamate, the channel opens, leading to depolarization of the cell membrane. Some kainate receptors can also signal through metabotropic pathways, involving G-protein coupling. This compound acts as a competitive antagonist at the glutamate binding site on GluK1 and GluK3 subunits, preventing channel opening and subsequent downstream signaling.
Caption: this compound blocks glutamate binding to GluK1/3, inhibiting both ionotropic and metabotropic signaling.
Experimental Workflow for Determining this compound Selectivity
The following diagram illustrates the typical workflow for assessing the selectivity of this compound against different kainate receptor subunits.
Caption: Workflow for determining this compound selectivity using binding and functional assays.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP310 Binding Affinity for GluK1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of UBP310, a selective antagonist for the GluK1 kainate receptor. The information compiled herein is intended to support research and development efforts targeting the GluK1 receptor, which is implicated in various neurological conditions, including epilepsy and chronic pain.[1][2] This document details the binding affinity of this compound for GluK1, outlines the experimental methodologies for determining these parameters, and illustrates the relevant pathways and workflows.
Quantitative Binding Data
The binding affinity of this compound for the GluK1 receptor has been characterized using multiple experimental paradigms. The following tables summarize the key quantitative data from published studies, providing a comparative view of its potency and selectivity.
Table 1: Dissociation Constant (Kd) of this compound for GluK1
| Parameter | Value | Cell Type | Assay Type | Reference |
| Kd | 21 ± 7 nM | HEK 293 cells stably transfected with human GluK1 | Radioligand binding assay with [3H]this compound (centrifugation assay) | [1] |
| Kd | 24 ± 6 nM | HEK 293 cells stably transfected with human GluK1 | Radioligand binding assay with [3H]this compound (filtration assay) | [1] |
| Apparent KD | 18 ± 4 nM | Dorsal root neurons | Depression of kainate responses | [3] |
| Kd from Kon/Koff | 104 nM | HEK 293 cells stably transfected with GluK1 | Kinetic binding assay with [3H]this compound |
Table 2: Inhibitory Concentration (IC50) of this compound at GluK1
| Parameter | Value | Experimental Conditions | Reference |
| IC50 | 130 nM | Recombinant human GluK1 receptors | Functional assay |
| IC50 | 0.02 µM (20 nM) | GT-HEK293 cells expressing GluK1, in the presence of 100 µM kainate and 500 µM BPAM344 | Calcium-sensitive fluorescence-based assay |
| IC50 | 23 nM | Homomeric GluK3 (for comparison) | Blocking currents mediated by rapid application of glutamate |
Table 3: Selectivity Profile of this compound
| Receptor Subunit | Binding Affinity/Activity | Fold Selectivity (GluK1 vs. GluK2) | Reference |
| GluK1 | High affinity antagonist | ~12,700-fold | |
| GluK2 | No specific binding detected; partial antagonism at 100 µM | ||
| GluK3 | Binds with ~30-fold lower affinity than GluK1 (KD = 0.65 ± 0.19 µM) | ||
| mGlu Group I & NMDA Receptors | No activity at concentrations up to 10 µM |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to the GluK1 receptor.
Radioligand Binding Assay
This protocol is based on the methods described in the study by Atlason et al. (2010).
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably transfected with the human GluK1 subunit are cultured in the presence of 0.2 mg/ml hygromycin B.
-
For membrane preparation, cells are grown in 175 cm² flasks and incubated for 48 hours.
-
Cells are harvested and homogenized in a lysis buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended and stored at -80°C.
2. Binding Assay (Filtration Method):
-
Cell membranes expressing GluK1 are incubated with the radiolabeled antagonist, [3H]this compound (e.g., 25 nM).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a competing ligand, such as 1 mM kainate.
-
For competition binding assays, increasing concentrations of the test compound (e.g., known KAR ligands) are added to the incubation mixture containing membranes and [3H]this compound.
-
The incubation is carried out for a specific duration (e.g., 1 hour) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The Kd and Ki values are determined by analyzing the saturation and competition binding data, respectively, using appropriate software such as GraphPad Prism.
Calcium-Sensitive Fluorescence-Based Assay
This protocol is adapted from the methodology described by Kristensen et al. (2023).
1. Cell Line Establishment:
-
GripTite™ 293 MSR (GT-HEK293) cells are stably transfected to express the GluK1 receptor.
2. Assay Procedure:
-
Cells are seeded in 96-well plates and incubated.
-
The cells are washed, and a Fluo buffer containing an inhibitor (this compound) is added.
-
The plates are incubated at room temperature for 10 minutes before being loaded into a FLEXstation I Plate Reader.
-
The baseline fluorescence is measured.
-
An agonist solution (e.g., 100 µM kainate) and a positive allosteric modulator (e.g., 500 µM BPAM344) are added to stimulate the receptor and induce calcium influx.
-
The change in relative fluorescence units (RFU) is measured at an emission wavelength of 538 nm following excitation at 485 nm.
-
Inhibition curves are generated by plotting the response against the concentration of this compound to determine the IC50 value.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity using a radioligand binding assay.
Simplified GluK1 Signaling and Antagonism by this compound
Kainate receptors, including GluK1, are ionotropic glutamate receptors that form ion channels permeable to cations such as Na+ and Ca2+ upon activation by an agonist like glutamate. This leads to membrane depolarization and excitatory postsynaptic potentials. This compound acts as a competitive antagonist, binding to the same site as glutamate but without activating the channel, thereby blocking the ion flow. Some kainate receptors can also engage in metabotropic signaling, which is G-protein dependent or independent.
Caption: Mechanism of GluK1 activation by glutamate and competitive antagonism by this compound.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
UBP310: A Technical Guide to its Structure, Properties, and Function as a Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP310, chemically identified as (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, is a potent and selective antagonist of the GluK1 subunit of the kainate receptor (KAR), a subtype of ionotropic glutamate receptors.[1] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its binding kinetics, and its effects on kainate receptor signaling. Detailed experimental methodologies for key assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this important pharmacological tool.
Chemical and Physical Properties
This compound is a derivative of willardiine, characterized by a substituted pyrimidine-2,4-dione core. Its chemical structure confers high affinity and selectivity for the GluK1 kainate receptor subunit.
| Property | Value | Reference |
| Chemical Name | (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione | [1] |
| Molecular Formula | C₁₄H₁₅N₃O₆S | |
| Molecular Weight | 353.35 g/mol | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 20 mM in DMSO | |
| CAS Number | 902464-46-4 | |
| Storage | Store at +4°C |
Structural Information
The three-dimensional structure of this compound in complex with the ligand-binding domain (LBD) of the GluK1 (formerly GluR5) kainate receptor subunit has been elucidated by X-ray crystallography. This structural information provides critical insights into the molecular basis of its antagonist activity.
| Parameter | Details | PDB ID |
| Crystal Structure | GluK1 (GluR5) Ligand Binding Core Dimer with this compound | 2F34 |
Biological Activity and Selectivity
This compound is a competitive antagonist that selectively targets the GluK1 subunit of the kainate receptor. Its binding affinity and inhibitory potency have been characterized through various in vitro assays.
Binding Affinity (Kd and Ki)
The binding affinity of this compound for different kainate receptor subunits has been determined using radioligand binding assays with [³H]this compound.
| Receptor Subunit | Kd (nM) | Ki (nM) | Assay Conditions | Reference |
| GluK1 | 21 ± 7 | 46.7 ± 14.8 | Membranes from stably transfected HEK 293 cells | |
| GluK2 | No specific binding | - | Membranes from stably transfected HEK 293 cells | |
| GluK3 | 650 ± 190 | - | Membranes from stably transfected HEK 293 cells | |
| Dorsal Root (Apparent Kd) | 18 ± 4 | - | Depression of kainate responses |
Inhibitory Activity (IC50)
The inhibitory potency of this compound has been quantified by measuring its ability to block agonist-induced responses in functional assays.
| Receptor Subunit | IC50 (nM) | Assay Type | Reference |
| GluK1 | 130 | Functional Ca²⁺ fluorescence assay | |
| GluK3 | 23 | Electrophysiological assay (blocking glutamate-mediated currents) |
Signaling Pathways
Kainate receptors mediate both rapid excitatory neurotransmission (ionotropic function) and slower, modulatory effects on neuronal function (metabotropic function). This compound, as an antagonist, blocks these downstream signaling events initiated by agonist binding to GluK1-containing receptors. The metabotropic signaling of kainate receptors can be coupled to Gi/o proteins, leading to the modulation of adenylyl cyclase and protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). This can, in turn, influence neurotransmitter release and neuronal excitability.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of this compound to kainate receptors expressed in cell membranes.
Methodology:
-
Membrane Preparation:
-
Culture HEK 293 cells stably transfected with the desired kainate receptor subunit (e.g., GluK1, GluK2, or GluK3).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, [³H]this compound (at a concentration near its Kd), and varying concentrations of the unlabeled competitor ligand (e.g., this compound or other KAR ligands).
-
For saturation binding experiments, use increasing concentrations of [³H]this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled ligand (e.g., 100 µM kainate).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
For saturation experiments, plot specific binding against the concentration of [³H]this compound and fit the data to a one-site binding model to determine the Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Fluorescence Assay
This protocol describes a method to functionally assess the antagonist activity of this compound by measuring changes in intracellular calcium concentration in response to kainate receptor activation.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate HEK 293 cells expressing the target kainate receptor subunit in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate at 37°C for approximately 1 hour.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period.
-
Using a fluorescence plate reader with automated injection, add a fixed concentration of a kainate receptor agonist (e.g., kainate or glutamate) to stimulate the receptors.
-
Monitor the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Synthesis of [³H]this compound
The radiolabeled form of this compound, [³H]this compound, is synthesized from a dibrominated precursor, UBP315 ((S)-1-(2-amino-2-carboxyethyl)-3-(2-carboxy-4,5-dibromothiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione). The synthesis involves a catalytic hydrogenation reaction where the bromine atoms are replaced with tritium.
References
The Role of UBP310 in Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors that play a multifaceted role in synaptic transmission and plasticity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on synaptic currents, and its influence on downstream signaling pathways. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex interactions, this document serves as a comprehensive resource for professionals investigating glutamatergic signaling and developing novel therapeutics targeting kainate receptors.
Introduction to this compound and Kainate Receptors
Kainate receptors are tetrameric ligand-gated ion channels composed of various combinations of five subunits: GluK1-5. They are expressed throughout the central nervous system, where they are located at both presynaptic and postsynaptic sites. Unlike AMPA and NMDA receptors, which primarily mediate fast excitatory transmission, KARs have a more modulatory role, influencing neurotransmitter release, neuronal excitability, and synaptic plasticity.[1] KARs exhibit both ionotropic and metabotropic functions. Their ionotropic activity leads to the influx of cations and membrane depolarization, while their metabotropic signaling is mediated through G-protein coupling and can initiate intracellular signaling cascades.[2][3]
This compound has emerged as a critical pharmacological tool for dissecting the specific functions of KARs. It is a competitive antagonist with high selectivity for KARs containing the GluK1 and GluK3 subunits.[2][4]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data regarding the binding affinity and inhibitory concentration of this compound on various kainate receptor subunits and synaptic responses.
| Parameter | Value | Receptor/Synapse | Reference |
| Binding Affinity (Kd) | |||
| [3H]this compound to GluK1 | 21 ± 7 nM | Recombinant human GluK1 | |
| [3H]this compound to GluK3 | 0.65 ± 0.19 µM | Recombinant human GluK3 | |
| Inhibitory Concentration (IC50) | |||
| KAR-mediated EPSCs | ~250 nM | Hippocampal mossy fiber-CA3 synapses | |
| Glutamate-evoked currents | 4.0 µM | Recombinant GluK3 homomeric receptors | |
| GluK1 (antagonist activity) | 130 nM | Recombinant GluK1 (formerly GLUK5) |
| Receptor Subunit | This compound Activity | Notes | Reference |
| GluK1 | High-affinity antagonist | Kd = 21 ± 7 nM | |
| GluK2 | No significant binding/blockade | 12,700-fold selectivity for GluK1 over GluK2 | |
| GluK3 | Lower-affinity antagonist | Kd = 0.65 ± 0.19 µM | |
| GluK2/GluK5 | Antagonist | The major population of KARs in the brain. |
Mechanism of Action of this compound
This compound exerts its effects by competitively binding to the ligand-binding domain of sensitive kainate receptors, thereby preventing their activation by glutamate. This antagonistic action primarily targets the ionotropic function of KARs, leading to a reduction in the excitatory postsynaptic currents (EPSCs) mediated by these receptors.
A key aspect of this compound's function is its ability to selectively inhibit the ionotropic signaling of KARs without affecting their metabotropic actions. This is particularly relevant at synapses like the hippocampal mossy fiber-CA3 projection, where KARs contribute to both a slow EPSC and the modulation of neuronal excitability through G-protein-dependent pathways.
Impact on Synaptic Transmission
At the hippocampal mossy fiber-CA3 synapse, this compound has been shown to dose-dependently block KAR-mediated EPSCs. This blockade significantly reduces the sustained depolarization that occurs during high-frequency stimulation, thereby influencing spike transmission. By selectively antagonizing postsynaptic KARs, this compound helps to elucidate the specific contribution of these receptors to synaptic integration.
Downstream Signaling Pathways
The antagonism of KARs by this compound has significant implications for downstream signaling cascades. KARs can activate G-proteins, leading to the modulation of various intracellular effectors.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
UBP310: A Technical Guide for the Investigation of Neuronal Circuits
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of UBP310, a selective antagonist for GluK1 and GluK3-containing kainate receptors. It is designed to serve as a technical resource, offering detailed pharmacological data, experimental protocols, and conceptual diagrams to facilitate the use of this compound in the study of neuronal circuits and for the development of novel therapeutics.
Introduction to this compound
This compound, chemically known as (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, is a potent and selective competitive antagonist of the kainate receptor family, a subtype of ionotropic glutamate receptors (iGluRs). Kainate receptors are critical modulators of synaptic transmission and neuronal excitability throughout the central nervous system.[1] Their dysfunction has been implicated in a range of neurological and psychiatric disorders, including epilepsy, chronic pain, and Parkinson's disease.[1][2][3]
This compound's high selectivity for GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits makes it an invaluable pharmacological tool for dissecting the specific roles of these subunits in neuronal signaling.[4] Unlike broader spectrum antagonists, this compound allows for the targeted inhibition of specific kainate receptor populations, enabling a more precise understanding of their contribution to synaptic plasticity, network oscillations, and excitotoxicity.
Mechanism of Action and Selectivity
This compound exerts its antagonist effect by binding to the ligand-binding domain (LBD) of GluK1 and GluK3 subunits, preventing the conformational changes necessary for ion channel opening upon glutamate binding. A key feature of this compound is its remarkable selectivity. It displays a 12,700-fold higher preference for GluK1 over GluK2 (formerly GluR6). Furthermore, it shows no significant activity at AMPA or NMDA receptors at concentrations up to 10 μM, ensuring that its effects are specific to the kainate receptor system.
While this compound is a potent antagonist at homomeric GluK1 and GluK3 receptors, its effects on heteromeric receptors are more complex. For instance, at heteromeric GluK1/GluK2 receptors, this compound can reduce desensitization, highlighting its utility in studying the gating mechanisms of different receptor combinations.
Quantitative Pharmacological Data
The affinity and potency of this compound have been characterized across various preparations using different experimental techniques. The data below is compiled from functional assays and radioligand binding studies.
Table 1: Antagonist Potency of this compound at Kainate Receptors
| Receptor/Preparation | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Recombinant human GluK1 | Functional Assay | IC₅₀ | 130 nM | |
| Recombinant human GluK3 | Electrophysiology | IC₅₀ | 23 nM |
| Rat Dorsal Root | Depression of Kainate Response | Apparent KD | 18 ± 4 nM | |
Table 2: Binding Affinity of [³H]this compound to Recombinant Kainate Receptors
| Receptor Subunit | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Recombinant human GluK1 | Saturation Binding Assay | KD | 21 ± 7 nM | |
| Recombinant human GluK3 | Saturation Binding Assay | KD | 0.65 ± 0.19 µM |
| Recombinant human GluK2 | Binding Assay | Specific Binding | Negligible | |
Table 3: Inhibition Constants (Ki) of Various Ligands at GluK1 Receptors (determined by competition with [³H]this compound)
| Competing Ligand | Parameter | Value (nM) | Reference |
|---|---|---|---|
| This compound | Ki | 46.7 ± 14.8 | |
| ACET | Ki | 48.5 ± 8.2 | |
| UBP304 | Ki | 230 ± 70 | |
| Kainate | Ki | 530 ± 100 | |
| UBP302 | Ki | 2020 ± 580 |
| NBQX | Ki | 29800 ± 14560 | |
Application in Studying Neuronal Circuits
This compound is instrumental in elucidating the role of GluK1- and GluK3-containing kainate receptors, which are known to act as modulators of synaptic networks. These receptors can be located both pre- and postsynaptically, where they can facilitate or depress neurotransmitter release or mediate a slow excitatory postsynaptic current (EPSC), respectively.
By selectively blocking these receptors, this compound allows researchers to isolate their contribution to synaptic integration and plasticity. For example, studies have used this compound to demonstrate the role of postsynaptic kainate receptors in the hippocampus, showing that their blockade significantly reduces sustained depolarization during repetitive synaptic activity.
References
- 1. multichannelsystems.com [multichannelsystems.com]
- 2. Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Rat Organotypic Hippocampal Slice Cultures Using the Membrane-Interface Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
UBP310 Electrophysiology Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP310 is a potent and selective antagonist of kainate receptors containing the GluK1 subunit.[1] It also exhibits activity at homomeric GluK3 receptors.[1] With high selectivity for GluK1 over GluK2 subunits, this compound serves as a critical pharmacological tool for elucidating the physiological and pathological roles of GluK1-containing kainate receptors.[1] These receptors are ligand-gated ion channels that mediate excitatory neurotransmission and are implicated in various neurological disorders, making them a key target for drug development.
This document provides detailed application notes and electrophysiology protocols for the use of this compound in studying kainate receptor function.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity on kainate receptors.
| Parameter | Value | Receptor Subunit(s) | Preparation | Reference |
| IC50 | 130 nM | GluK1 (formerly GluR5) | Recombinant | |
| IC50 | 23 nM | Homomeric GluK3 | Recombinant | |
| Apparent KD | 18 ± 4 nM | Kainate responses | Dorsal root | |
| Binding KD | 21 ± 7 nM | GluK1 | Recombinant human KARs | |
| Binding KD | 0.65 ± 0.19 µM | GluK3 | Recombinant human KARs | |
| Selectivity | 12,700-fold | GluK1 over GluK2 | Recombinant |
Signaling Pathway
This compound acts as a competitive antagonist at the glutamate binding site of GluK1-containing kainate receptors. By blocking glutamate binding, this compound prevents the conformational changes required for ion channel opening, thereby inhibiting the influx of cations (Na+ and Ca2+) and subsequent neuronal depolarization. In heteromeric receptors, such as GluK1/GluK2, this compound's selective antagonism of the GluK1 subunit can lead to a reduction in receptor desensitization.
Electrophysiology Protocol: Whole-Cell Patch-Clamp Recording
This protocol is designed for recording kainate receptor-mediated currents from transfected HEK293 cells or cultured neurons.
Cell Preparation
-
For transfected HEK293 cells:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired kainate receptor subunits (e.g., GluK1 and GluK2) using a suitable transfection reagent.
-
Plate cells onto glass coverslips 12-24 hours before recording.
-
-
For cultured neurons:
-
Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) on glass coverslips.
-
Allow neurons to mature for at least 14 days in vitro before recording.
-
Solutions
-
External Solution (aCSF):
-
126 mM NaCl
-
3 mM KCl
-
2 mM MgSO4
-
2 mM CaCl2
-
1.25 mM NaH2PO4
-
26.4 mM NaHCO3
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH and osmolarity to ~300 mOsm. Bubble with 95% O2 / 5% CO2.
-
-
Internal Solution:
-
115 mM K-Gluconate
-
4 mM NaCl
-
0.3 mM GTP-Na
-
2 mM ATP-Mg
-
40 mM HEPES
-
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
This compound Stock Solution:
-
Prepare a 10-20 mM stock solution of this compound in DMSO. Store at -20°C.
-
Dilute the stock solution in the external solution to the desired final concentration (e.g., 100 nM - 10 µM) on the day of the experiment.
-
Recording Parameters
-
Electrode Resistance: 3-7 MΩ when filled with internal solution.
-
Seal Resistance: >1 GΩ.
-
Holding Potential: -60 mV to -70 mV for recording excitatory postsynaptic currents (EPSCs).
-
Data Acquisition:
-
Sample at 10-20 kHz.
-
Filter at 2-5 kHz.
-
Experimental Procedure
-
Place the coverslip with cells in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Allow the cell to stabilize for 5-10 minutes.
-
Obtain a baseline recording of spontaneous or evoked kainate receptor-mediated currents. For evoked currents, apply a brief pulse of glutamate (e.g., 1 mM for 1-2 ms) using a fast perfusion system.
-
Bath-apply the desired concentration of this compound in the external solution for 5-10 minutes.
-
Record currents in the presence of this compound.
-
To assess the effect on desensitization, apply a prolonged pulse of glutamate (e.g., 3 mM for 250 ms) in the absence and presence of this compound.
-
Wash out this compound by perfusing with the external solution for 10-15 minutes and record recovery.
Experimental Workflow
Data Analysis
-
Current Amplitude: Measure the peak amplitude of the inward current in response to glutamate application. Calculate the percentage of inhibition by this compound.
-
Desensitization: Fit the decay of the current during prolonged glutamate application to a single or double exponential function to determine the desensitization time constant (τ_des). Compare τ_des in the absence and presence of this compound.
-
Dose-Response: To determine the IC50 of this compound, apply a range of concentrations and plot the percentage of inhibition against the log of the concentration. Fit the data with a sigmoidal dose-response curve.
Troubleshooting
-
No effect of this compound:
-
Confirm the expression of GluK1-containing receptors in your cell preparation.
-
Verify the concentration and integrity of the this compound stock solution.
-
Ensure adequate perfusion and time for the drug to reach the cell.
-
-
Unstable recording:
-
Check the quality of the gigaohm seal.
-
Ensure the health of the cells.
-
Verify the osmolarity and pH of the recording solutions.
-
-
High series resistance:
-
Use a larger pipette tip (lower resistance).
-
Monitor and compensate for series resistance throughout the experiment.
-
By following these protocols and application notes, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of GluK1-containing kainate receptors in cellular and synaptic physiology.
References
Application Notes and Protocols for UBP310 in Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors.[1][2] It exhibits high selectivity for KARs containing the GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits.[2][3] Specifically, this compound displays a 12,700-fold selectivity for GluK1 over GluK2 (formerly GluR6).[4] This selectivity makes this compound an invaluable pharmacological tool for elucidating the specific roles of GluK1- and GluK3-containing KARs in synaptic transmission and plasticity. In brain slice preparations, this compound is utilized to investigate the contribution of these specific KAR subunits to synaptic processes such as long-term potentiation (LTP) and long-term depression (LTD), as well as their involvement in pathological conditions like epilepsy and neurodegenerative diseases.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of GluK1- and GluK3-containing KARs. By blocking the activation of these receptors, this compound prevents the influx of ions (primarily Na+ and Ca2+) that would normally occur upon glutamate binding. This inhibitory action allows researchers to isolate and study the physiological and pathophysiological functions mediated by these specific KAR subunits. Notably, sustained activation of GluK2-containing KARs has been shown to induce long-term depression of AMPA receptors (KAR-LTD AMPAR), a process that is blocked by the ionotropic KAR inhibitor this compound, indicating that KAR channel activity is required for this form of plasticity.
Data Presentation
This compound Properties and Selectivity
| Property | Value | Reference |
| Chemical Name | (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione | |
| Molecular Weight | 353.35 g/mol | |
| Solubility | Soluble to 20 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Store at +4°C | |
| IC50 (GluK1) | 130 nM | |
| Selectivity | 12,700-fold for GluK1 over GluK2 |
Recommended Concentrations for Brain Slice Experiments
| Application | Concentration Range | Notes | Reference |
| General KAR Antagonism | 1-10 µM | Effective for blocking postsynaptic KARs at mossy fiber-CA3 synapses. | |
| Induction of KAR-LTD AMPAR | 10 µM | Used to block the ionotropic activity of KARs, leading to AMPAR endocytosis and LTD. | |
| Neuroprotection Studies | 5-10 µM | Shown to be effective in models of Parkinson's disease. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the required amount of this compound in high-quality, anhydrous DMSO to a final concentration of 10-20 mM.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in artificial cerebrospinal fluid (aCSF) to the desired final working concentration. Ensure the final concentration of DMSO in the aCSF is low (typically <0.1%) to avoid solvent effects on neuronal activity.
Acute Brain Slice Preparation (Hippocampus)
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic. Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A common slicing solution contains (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, and 1 CaCl2.
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution. Cut the brain into 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Recovery: Transfer the slices to a holding chamber containing aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.3 MgCl2, and 2.5 CaCl2) saturated with 95% O2 / 5% CO2. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
Electrophysiological Recordings and this compound Application
-
Slice Transfer: Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Electrode Placement: Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals for CA1 recordings or mossy fibers for CA3 recordings) and a recording electrode in the corresponding dendritic field to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable baseline recording of synaptic responses for at least 20-30 minutes, apply this compound to the perfusion bath at the desired final concentration.
-
This compound Incubation: Perfuse the slice with the this compound-containing aCSF for a sufficient period (typically 20-30 minutes) to ensure complete equilibration of the drug in the tissue before inducing synaptic plasticity.
Induction of Long-Term Potentiation (LTP)
-
High-Frequency Stimulation (HFS): After this compound incubation, deliver a high-frequency stimulation protocol to the afferent pathway. A common protocol for inducing LTP in the CA1 region is theta-burst stimulation (TBS), consisting of multiple trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, repeated every 200 ms).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
Induction of Long-Term Depression (LTD)
-
Low-Frequency Stimulation (LFS): To induce LTD, apply a prolonged period of low-frequency stimulation to the afferent pathway. A typical LFS protocol consists of 900 pulses delivered at 1 Hz.
-
Post-LFS Recording: Following the LFS protocol, continue to record fEPSPs for at least 60 minutes to evaluate the induction and maintenance of LTD.
Visualizations
References
- 1. Selective block of postsynaptic kainate receptors reveals their function at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate receptors coming of age: milestones of two decades of research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate receptors GluK1 and GluK2 differentially regulate synapse morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP310 In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP310 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate receptors. It exhibits high selectivity for GluK1 and GluK3 subunits.[1] Due to its ability to modulate glutamatergic neurotransmission, this compound has emerged as a valuable research tool for investigating the physiological and pathological roles of kainate receptors. Notably, in vivo studies have demonstrated its neuroprotective effects in animal models of Parkinson's disease, suggesting its potential as a therapeutic agent.[2][3]
These application notes provide a comprehensive guide for the in vivo administration of this compound, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.
Data Presentation
Currently, detailed pharmacokinetic and dose-response data for this compound in vivo are not extensively available in publicly accessible literature. The following table summarizes the available qualitative and quantitative information derived from a key study investigating its neuroprotective effects in a mouse model of Parkinson's disease.
| Parameter | Species | Model | Administration Route | Dose | Observed Effect | Citation |
| Neuroprotection | Mouse | MPTP-induced Parkinson's Disease Model | Intraperitoneal (i.p.) | Not explicitly stated ("chronic administration") | Significantly increased survival of dopaminergic and total neuron populations in the substantia nigra pars compacta. | [2][3] |
| Downstream Target Engagement | Mouse | Wild-type and parkinQ311X | Intraperitoneal (i.p.) | 20 mg/kg (acute dose) | Time-dependent decrease in GluK2 kainate receptor subunit levels in the brain, observed 8 hours after treatment. |
Experimental Protocols
The following protocols are based on established methodologies for in vivo compound administration in mice and specific details from studies utilizing this compound. These should be adapted and optimized for specific experimental needs.
Protocol 1: Acute Intraperitoneal (i.p.) Administration in Mice
This protocol is suitable for studying the acute effects of this compound on target engagement and downstream signaling pathways.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or 20% DMSO in saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Preparation of this compound Solution:
-
This compound is soluble in DMSO. For a 20 mg/kg dose in a 25g mouse, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with sterile saline to the final desired concentration, ensuring the final DMSO concentration is non-toxic (typically ≤10%).
-
For example, to prepare a 2 mg/mL solution, dissolve 2 mg of this compound in 100 µL of DMSO, then add 900 µL of sterile saline.
-
Always prepare the solution fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh the mouse accurately to calculate the precise injection volume.
-
Restrain the mouse securely by scruffing the neck to expose the abdomen.
-
Disinfect the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.
-
Gently inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Chronic Intraperitoneal (i.p.) Administration in a Mouse Model of Parkinson's Disease
This protocol is designed to assess the long-term neuroprotective effects of this compound. The exact dosing regimen for "chronic administration" as cited in the literature is not specified, so the following is a representative protocol that should be optimized.
Materials:
-
Same as Protocol 1.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for inducing the Parkinson's disease model (handle with extreme caution in a certified chemical fume hood).
Procedure:
-
Induction of Parkinson's Disease Model (if applicable):
-
Follow a validated protocol for MPTP administration to induce dopaminergic neurodegeneration. This typically involves multiple i.p. injections of MPTP over a specific period.
-
-
This compound Administration:
-
Based on the goal of "chronic administration," a daily injection schedule is a common approach.
-
Dose: While not explicitly stated for the chronic study, the acute dose of 20 mg/kg can be used as a starting point for dose-finding studies. Doses in the range of 5-20 mg/kg/day are often used for chronic in vivo studies of small molecule antagonists.
-
Frequency: Administer this compound via i.p. injection once daily.
-
Duration: The administration period should align with the experimental timeline, for example, starting before or after MPTP induction and continuing for several days or weeks. In the study by Stayte et al. (2020), the effects were observed after the establishment of the MPTP model, suggesting a post-treatment regimen.
-
Control Group: Administer the vehicle solution to a control group of animals following the same injection schedule.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals' health and body weight regularly.
-
At the end of the treatment period, perform behavioral tests to assess motor function.
-
Collect brain tissue for histological and biochemical analyses (e.g., immunohistochemistry for tyrosine hydroxylase to quantify dopaminergic neurons, HPLC for dopamine levels).
-
Visualizations
Signaling Pathway
Caption: this compound antagonizes kainate receptors, blocking glutamate binding.
Experimental Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP310 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of UBP310 for various cell culture applications. This compound is a selective antagonist of kainate receptors, specifically targeting GluK1 and GluK3 subunits. Understanding its effects on cell viability and signaling is crucial for its use in research and drug development.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors. It exhibits high selectivity for GluK1 (also known as GluR5) and, to a lesser extent, GluK3 (or GluR7) subunits. It does not show significant activity at GluK2, AMPA, or NMDA receptors. By blocking the activation of GluK1 and GluK3-containing kainate receptors, this compound can modulate excitatory neurotransmission and other cellular processes regulated by these receptors. In neuronal contexts, this antagonism can be neuroprotective. For instance, in animal models of Parkinson's disease, this compound has been shown to increase the survival of dopaminergic neurons.
Quantitative Data Summary
| Parameter | Receptor/Cell Line | Concentration/Value | Reference |
| Binding Affinity (KD) | Recombinant human GluK1 (in HEK293 cells) | 21 ± 7 nM | [1] |
| Recombinant human GluK3 (in HEK293 cells) | 0.65 ± 0.19 µM | [1] | |
| Antagonist Activity (IC50) | GluK1 (formerly GLUK5) | 130 nM | [2] |
| Neuroprotection | Acute MPTP mouse model of Parkinson's disease | Not specified for cell culture | [3] |
Note: Researchers should perform a dose-response curve for their specific cell line and assay to determine the optimal concentration.
Experimental Protocols
General Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability and proliferation of adherent or suspension cell cultures.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium. A suggested starting range is from 0.1 nM to 100 µM. It is crucial to include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Neuroprotection Assay in Primary Neuronal Cultures
This protocol is designed to assess the potential neuroprotective effects of this compound against a neurotoxic insult.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Neurotoxin (e.g., glutamate, rotenone, or MPP+)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/Dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Fluorescence microscope
Protocol:
-
Neuron Culture:
-
Plate primary neurons on coated coverslips or in multi-well plates at an appropriate density.
-
Culture the neurons for at least 7-10 days to allow for maturation and synapse formation.
-
-
This compound Pre-treatment:
-
Prepare dilutions of this compound in the neuronal culture medium. A suggested starting range is 10 nM to 10 µM.
-
Replace the existing medium with the this compound-containing medium or a vehicle control.
-
Incubate for 1-2 hours.
-
-
Neurotoxin Challenge:
-
Add the chosen neurotoxin to the wells at a pre-determined toxic concentration.
-
Incubate for the required duration to induce neuronal cell death (this will vary depending on the toxin).
-
-
Assessment of Neuroprotection:
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death according to the manufacturer's instructions.
-
Live/Dead Staining: Stain the cells with a live/dead staining kit and visualize using a fluorescence microscope. Quantify the percentage of live and dead cells in multiple fields of view for each condition.
-
-
Data Analysis:
-
Compare the extent of cell death in the this compound-treated groups to the group treated with the neurotoxin alone.
-
A significant reduction in cell death in the presence of this compound indicates a neuroprotective effect.
-
Signaling Pathways and Visualizations
This compound's primary targets, the kainate receptors GluK1 and GluK3, are involved in complex signaling cascades. While their ionotropic function (ion channel activity) is well-established, they also exhibit metabotropic (G-protein coupled) signaling.
GluK1 Signaling Pathway
Activation of GluK1-containing kainate receptors can lead to both ionotropic and metabotropic signaling. The metabotropic pathway is thought to involve the activation of G-proteins, particularly of the Gαo family. This can lead to downstream effects independent of ion flux.
Caption: Simplified signaling of the GluK1 kainate receptor.
Experimental Workflow for Determining Optimal this compound Concentration
The following workflow outlines the logical steps for determining the optimal concentration of this compound for a cell viability experiment.
Caption: Workflow for this compound cell viability testing.
References
- 1. GluK1 | Ionotropic glutamate receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP310
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP310 is a potent and selective antagonist of kainate receptors containing the GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits.[1] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of these specific kainate receptor subtypes. This document provides detailed application notes on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and artificial cerebrospinal fluid (ACSF), along with protocols for solution preparation and a summary of its known signaling pathways.
Solubility Data
The solubility of this compound is a critical factor for its effective use in in vitro and in vivo experimental settings. Quantitative solubility data is summarized in the table below.
| Solvent | Maximum Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 20 mM | This compound is readily soluble in DMSO.[1] A stock solution in DMSO is the recommended starting point for preparing working solutions. |
| Artificial Cerebrospinal Fluid (ACSF) | Insoluble | This compound is not soluble in aqueous solutions such as water or ACSF.[2] To prepare this compound in ACSF, a concentrated stock solution in DMSO must first be prepared and then diluted into ACSF to the final working concentration. |
Experimental Protocols
Preparation of Artificial Cerebrospinal Fluid (ACSF)
This protocol describes the preparation of 1 liter of standard ACSF, commonly used for electrophysiology and other in vitro studies.
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Calcium Chloride (CaCl₂)
-
Magnesium Chloride (MgCl₂)
-
D-Glucose
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Phosphate monobasic (NaH₂PO₄)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
pH meter
-
Osmometer
Procedure:
-
To approximately 800 mL of high-purity water, add the following reagents in the order listed, ensuring each salt dissolves completely before adding the next:
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
D-Glucose: 10 mM
-
MgCl₂: 1.3 mM
-
-
Continuously bubble the solution with carbogen gas for at least 15 minutes. This is crucial for oxygenation and to stabilize the pH when sodium bicarbonate is added.
-
While continuing to bubble with carbogen, slowly add NaHCO₃ (26 mM).
-
Add CaCl₂ (2.5 mM). Note: It is critical to add the calcium chloride after the bicarbonate and while the solution is being gassed to prevent precipitation.
-
Adjust the final volume to 1 liter with high-purity water.
-
Verify the pH is between 7.3 and 7.4.
-
Measure the osmolarity and ensure it is within the desired range (typically 290-310 mOsm/L).
-
The ACSF should be freshly prepared on the day of the experiment for optimal results.
Preparation of this compound Stock Solution in DMSO
This protocol details the preparation of a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 353.35 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 7.07 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of this compound Working Solution in ACSF
This protocol describes the dilution of the DMSO stock solution into ACSF to achieve the final working concentration. It is important to keep the final concentration of DMSO in the working solution as low as possible (ideally ≤0.1%) to avoid solvent effects on the biological preparation.
Procedure:
-
Thaw an aliquot of the this compound in DMSO stock solution.
-
On the day of the experiment, prepare fresh ACSF as described in Protocol 2.1.
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in ACSF. For example, to prepare 10 mL of a 10 µM this compound working solution from a 20 mM stock, you would need 5 µL of the stock solution.
-
Add the calculated volume of the this compound DMSO stock to the ACSF. It is recommended to add the DMSO stock to the ACSF while vortexing or stirring to ensure rapid and uniform mixing and to minimize the risk of precipitation.
-
The final concentration of DMSO in this example would be 0.05%, which is generally well-tolerated in most experimental systems.
-
Use the freshly prepared working solution immediately.
Signaling Pathways and Experimental Workflows
This compound exerts its effects by antagonizing GluK1 and GluK3-containing kainate receptors. These receptors are unique in that they can signal through both ionotropic (ion channel) and metabotropic (G-protein coupled) mechanisms.
This compound Mechanism of Action
Kainate Receptor Signaling Pathway
Activation of GluK1-containing kainate receptors can lead to the activation of G-proteins, specifically the Gαo subunit. This initiates a downstream signaling cascade that can modulate the activity of various effector proteins, including other ion channels, leading to changes in neuronal excitability.
Experimental Workflow for Solubility Testing
The following diagram outlines a general workflow for determining the solubility of a compound like this compound in a specific solvent.
References
Application Notes and Protocols: UBP310 in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). Glutamate-mediated excitotoxicity has been implicated as a contributing factor to this neuronal death. Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, are expressed in key brain regions affected by PD and represent a potential therapeutic target. UBP310 is a potent and selective antagonist of kainate receptors, particularly those containing GluK1 and GluK3 subunits.[1] Research in preclinical models of Parkinson's disease has demonstrated the neuroprotective potential of this compound, suggesting its utility in developing novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound in two distinct mouse models of Parkinson's disease: the neurotoxin-based 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model and a genetic model based on parkin-induced toxicity (parkinQ311X). This document outlines the mechanism of action, summarizes key quantitative findings, and provides detailed protocols for the application of this compound in these experimental settings.
Mechanism of Action
This compound exerts its neuroprotective effects by antagonizing kainate receptors, thereby inhibiting the downstream signaling cascades that contribute to neuronal dysfunction and death in Parkinson's disease models. In the parkinQ311X mouse model, loss of parkin function leads to an accumulation of kainate receptors, resulting in neuronal hyperactivation and subsequent cell death. This compound has been shown to prevent this dopamine neuron loss and rescue the abnormal firing rate of nigral dopaminergic neurons, a neuroprotective effect associated with the downregulation of the GluK2 subunit of the kainate receptor.[1] In the MPTP model, this compound significantly increases the survival of dopaminergic and total neuron populations in the substantia nigra pars compacta.[1][2]
Data Presentation
The following tables summarize the key quantitative findings from studies utilizing this compound in mouse models of Parkinson's disease.
Table 1: Neuroprotective Effects of this compound in the MPTP Mouse Model
| Parameter | Model | Treatment Group | Outcome |
| Dopaminergic Neuron Survival in SNc | MPTP-treated mice | Vehicle | Significant reduction in neuron count |
| MPTP-treated mice | This compound | Significant increase in the survival of dopaminergic neurons | |
| Total Neuronal Survival in SNc | MPTP-treated mice | Vehicle | Significant reduction in neuron count |
| MPTP-treated mice | This compound | Significant increase in the survival of the total neuron population | |
| Striatal Dopamine Levels | MPTP-treated mice | This compound | No significant rescue of dopamine levels |
| Striatal Dopamine Transporter (DAT) Expression | MPTP-treated mice | This compound | No significant rescue of DAT expression |
Table 2: Effects of this compound in the ParkinQ311X Mouse Model
| Parameter | Model | Treatment Group | Outcome |
| Dopaminergic Neuron Count in SNc | ParkinQ311X mice | Vehicle | Age-dependent loss of dopaminergic neurons |
| ParkinQ311X mice | This compound | Prevention of dopamine neuron loss | |
| Firing Rate of Nigral Dopaminergic Neurons | ParkinQ311X mice | Vehicle | Abnormal, increased firing rate |
| ParkinQ311X mice | This compound | Rescue of the abnormal firing rate | |
| GluK2 Subunit Levels | ParkinQ311X mice | This compound | Downregulation of GluK2 protein levels |
Mandatory Visualizations
Caption: this compound Signaling Pathway in Neuroprotection.
Caption: Experimental Workflow for this compound Application.
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease and this compound Administration
This protocol describes the induction of a sub-acute MPTP mouse model to assess the neuroprotective effects of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)
-
This compound (Tocris Bioscience)
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound in a vehicle solution (e.g., 10% DMSO in sterile saline) to the desired concentration. A typical dose for neuroprotection is in the range of 10-20 mg/kg.
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline to a concentration of 10 mg/ml immediately before use. Handle MPTP with extreme caution in a certified chemical fume hood, following all institutional safety guidelines.
-
Treatment Groups:
-
Vehicle control (saline injection)
-
MPTP + Vehicle
-
MPTP + this compound
-
-
Administration Schedule:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for a total of 8 days.
-
On day 3 of this compound/vehicle treatment, begin MPTP administration. Inject MPTP (20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
-
Post-Treatment: Continue daily this compound/vehicle injections for 5 more days. Monitor the animals' health and welfare closely throughout the experiment.
-
Tissue Collection: Seven days after the final MPTP injection, euthanize the mice by an approved method and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) for histological analysis. For biochemical analysis, decapitate the animals and rapidly dissect the substantia nigra and striatum on ice.
Stereological Quantification of Dopaminergic Neurons
This protocol outlines the unbiased stereological estimation of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra pars compacta.
Materials:
-
4% PFA-fixed mouse brains
-
Cryostat or vibratome
-
Microscope with a motorized stage and stereology software (e.g., Stereo Investigator)
-
Antibodies: primary anti-TH antibody, appropriate secondary antibody
-
DAB staining kit or fluorescent mounting medium
Procedure:
-
Sectioning: Cut the brain into serial coronal sections (e.g., 40 µm thickness) through the entire substantia nigra.
-
Immunohistochemistry:
-
Perform immunohistochemical staining for TH on a systematic random sample of sections (e.g., every 6th section).
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Wash and incubate with the appropriate biotinylated secondary antibody.
-
Visualize the staining using a DAB kit or a fluorescent secondary antibody.
-
-
Stereological Analysis:
-
Use the optical fractionator method within the stereology software to perform unbiased cell counting.
-
Define the anatomical boundaries of the substantia nigra pars compacta at low magnification.
-
At high magnification (e.g., 60x or 100x oil immersion objective), apply a counting frame to systematically random fields within the defined region.
-
Count the TH-positive neurons that fall within the counting frame and do not touch the exclusion lines, according to the principles of unbiased stereology.
-
The software will calculate the estimated total number of neurons in the SNc based on the number of counted cells and the sampling parameters.
-
Western Blotting for GluK2 in the Substantia Nigra
This protocol describes the detection and quantification of the GluK2 kainate receptor subunit in brain tissue lysates.
Materials:
-
Dissected substantia nigra tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-GluK2
-
Primary antibody: anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the substantia nigra tissue in ice-cold RIPA buffer. Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GluK2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensity for GluK2 and the loading control using densitometry software. Normalize the GluK2 signal to the loading control for each sample.
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of Parkinson's disease by targeting kainate receptors. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds. The differential effects observed in the MPTP and parkinQ311X models highlight the importance of utilizing multiple experimental systems to fully characterize the therapeutic potential of novel drug candidates for Parkinson's disease. Further research is warranted to explore the full therapeutic window and long-term efficacy of kainate receptor antagonists in the context of neurodegeneration.
References
Application Notes and Protocols for UBP310 in Long-Term Potentiation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, have been shown to play a crucial role in modulating synaptic transmission and plasticity. Specifically, KARs containing the GluK1 subunit are implicated in the induction of LTP at certain synapses, particularly the mossy fiber pathway in the hippocampus.
UBP310 is a potent and selective antagonist for GluK1 and GluK3 subunit-containing KARs.[1][2] Its high selectivity makes it a valuable pharmacological tool to investigate the specific roles of these receptor subunits in synaptic plasticity. These application notes provide detailed protocols for utilizing this compound in LTP experiments, particularly focusing on mossy fiber LTP in hippocampal slices.
Product Information
| Product Name | This compound |
| Chemical Name | (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione |
| Molecular Weight | 353.35 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 20 mM in DMSO |
| Storage | Store at +4°C |
| Mechanism of Action | Selective antagonist of GluK1 (IC₅₀ = 130 nM) and GluK3 containing kainate receptors.[1][2] Exhibits over 12,000-fold selectivity for GluK1 over GluK2.[1] |
Quantitative Data Summary
The following table summarizes the expected quantitative effects of this compound on mossy fiber long-term potentiation based on its known mechanism of action on kainate receptors implicated in this form of synaptic plasticity.
| Parameter | Condition | Expected Result | Reference / Justification |
| Mossy Fiber LTP Magnitude | Control (without this compound) | ~190-200% of baseline fEPSP slope | |
| Mossy Fiber LTP Magnitude | With this compound (10 µM) | Significant reduction / Blockade of LTP induction | This compound blocks ionotropic KARs, and presynaptic KARs are critical for mossy fiber LTP induction. A concentration of 10 µM has been shown to block KAR-mediated ionotropic signaling. |
| Paired-Pulse Facilitation (PPF) | Before LTP induction | Pronounced facilitation at mossy fiber synapses | A characteristic feature of mossy fiber synapses. |
| Paired-Pulse Facilitation (PPF) | After LTP induction (Control) | Reduction in PPF | Consistent with a presynaptic expression of LTP. |
| Paired-Pulse Facilitation (PPF) | After HFS in the presence of this compound | No significant change from baseline PPF | As LTP is blocked, the presynaptic machinery is not persistently altered. |
Experimental Protocols
I. Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiological recordings.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse, P21-P40)
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂.
-
Sucrose-based cutting solution, ice-cold and bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 0.5 CaCl₂, 7 MgCl₂.
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 350-400 µm thick transverse or parasagittal hippocampal slices in the ice-cold, oxygenated cutting solution. The orientation of the slice can influence the pharmacology of mossy fiber LTP.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until required for recording.
II. Electrophysiological Recording of Mossy Fiber LTP
This protocol details the procedure for extracellular field potential recordings to measure LTP at the mossy fiber-CA3 synapse.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with a perfusion system
-
aCSF (as described above)
-
Bipolar stimulating electrode
-
Glass recording microelectrode (1-5 MΩ resistance, filled with aCSF)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (e.g., 10 mM in DMSO)
-
D-AP5 (NMDA receptor antagonist) to block NMDAR-dependent LTP
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Place the stimulating electrode in the dentate gyrus to activate the mossy fibers.
-
Position the recording electrode in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit an fEPSP of approximately 30-40% of the maximal response.
-
To investigate the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM) for at least 20 minutes before LTP induction. Ensure the final DMSO concentration is minimal (e.g., <0.1%).
-
Induce mossy fiber LTP using a high-frequency stimulation (HFS) protocol. A typical protocol consists of a single train of 100 Hz for 2 seconds. It is recommended to include 50 µM D-AP5 in the perfusion solution to isolate NMDAR-independent LTP.
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Following HFS, resume recording of fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the induction and maintenance of LTP.
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Analyze the data by measuring the initial slope of the fEPSP. Normalize the slope values to the average baseline slope before HFS. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope 50-60 minutes post-HFS compared to the pre-HFS baseline.
Signaling Pathways and Experimental Workflow
Experimental Workflow for this compound in Mossy Fiber LTP
Caption: Experimental workflow for investigating the effect of this compound on mossy fiber LTP.
Proposed Signaling Pathway for Mossy Fiber LTP and Inhibition by this compound
At the hippocampal mossy fiber synapse, LTP is typically independent of NMDA receptor activation and is expressed presynaptically. The induction of this form of LTP is thought to involve the activation of presynaptic kainate receptors containing the GluK1 subunit.
Activation of these presynaptic KARs by glutamate released during high-frequency stimulation leads to an increase in presynaptic calcium influx, which in turn activates the adenylyl cyclase/PKA signaling cascade. This cascade is believed to enhance glutamate release probability, leading to the sustained potentiation of the synapse.
This compound, by selectively blocking the ionotropic function of GluK1-containing kainate receptors, is expected to prevent the initial depolarization and subsequent signaling cascade required for the induction of mossy fiber LTP.
References
Troubleshooting & Optimization
UBP310 not showing expected effect
Welcome to the technical support center for UBP310. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective kainate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the ionotropic glutamate receptor subunit GluK1 (formerly known as GluR5). It also exhibits activity as an antagonist at recombinant homomeric GluK3 (formerly GluR7) receptors.[1][2] Its primary mechanism is to block the binding of glutamate to these kainate receptor subunits, thereby inhibiting their activation.
Q2: What is the selectivity profile of this compound?
This compound displays a high degree of selectivity for GluK1-containing kainate receptors over GluK2-containing receptors.[1][2] It shows little to no activity at AMPA or NMDA receptors at concentrations typically used for kainate receptor antagonism.[2]
Q3: What are the recommended storage and solubility guidelines for this compound?
This compound should be stored at +4°C. It is soluble in DMSO, with a maximum concentration of 20 mM. For aqueous solutions, it is advisable to prepare fresh dilutions from a DMSO stock for each experiment to avoid potential stability issues.
Troubleshooting Guide
Q4: I am not observing the expected antagonist effect of this compound in my experiment. What are the possible reasons?
Several factors could contribute to a lack of effect. Here is a troubleshooting workflow to help you identify the potential cause:
Caption: Troubleshooting workflow for this compound experiments.
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This compound Solution:
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Degradation: Has the this compound stock solution been stored properly at +4°C? Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from the stock for each experiment.
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Solubility: this compound is soluble in DMSO. When preparing aqueous working solutions, ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels. Poor solubility in the final aqueous buffer could lead to a lower effective concentration.
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Experimental System:
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Receptor Expression: Does your cell line or tissue preparation express GluK1 or GluK3 subunits? The presence of the target receptor is essential for this compound activity. This can be verified by techniques such as Western blotting, immunohistochemistry, or qPCR.
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Receptor Subunit Composition: Kainate receptors are tetramers and can be homomeric or heteromeric. The affinity and efficacy of this compound can be influenced by the subunit composition of the receptor. For instance, while this compound is a potent antagonist of homomeric GluK1 receptors, its effect on heteromeric receptors containing other subunits might differ.
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Assay Conditions:
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Concentration: Are you using an appropriate concentration of this compound? The IC50 and Kd values can vary depending on the specific receptor subunit composition and the experimental assay. Refer to the quantitative data table below for guidance.
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Incubation Time: Ensure sufficient pre-incubation time with this compound to allow for binding to the receptor before adding the agonist.
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Q5: I am observing unexpected or off-target effects with this compound. What could be the cause?
While this compound is highly selective, off-target effects can occasionally be observed, particularly at high concentrations.
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Metabotropic Signaling: Kainate receptors, including GluK1, can engage in non-canonical, metabotropic signaling pathways. This involves the activation of G-proteins, which is independent of the ion channel function. This compound, by binding to the receptor, might modulate these signaling pathways in unexpected ways.
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Willardiine Derivative Effects: this compound is a derivative of willardiine. While designed for selectivity, some willardiine analogues have been shown to interact with other receptors, including AMPA receptors, though typically at much higher concentrations. It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects.
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Neurotoxicity in Specific Models: In a study using an MPTP mouse model of Parkinson's disease, this compound showed neuroprotective effects that were surprisingly not dependent on specific kainate receptor subunits (GluK1, GluK2, or GluK3), suggesting a more complex or potentially off-target mechanism in that specific pathological context.
Quantitative Data
The following table summarizes the binding affinities and inhibitory concentrations of this compound for various kainate receptor subunits.
| Receptor Subunit | Parameter | Value | Reference |
| GluK1 (formerly GluR5) | IC50 | 130 nM | |
| GluK1 (formerly GluR5) | Apparent Kd | 18 ± 4 nM | |
| GluK3 (formerly GluR7) | IC50 | Blocks recombinant homomeric receptors | |
| GluK2 (formerly GluR6) | Selectivity | 12,700-fold lower affinity than for GluK1 | |
| mGlu Group I & NMDA Receptors | Activity | No activity up to 10 µM |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of kainate-evoked currents from cultured neurons and their blockade by this compound.
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Cell Preparation: Culture hippocampal or dorsal root ganglion (DRG) neurons on glass coverslips.
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Solutions:
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External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
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Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 10 NaCl, 1 MgCl2, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
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Agonist Solution: Prepare a stock solution of kainic acid in water and dilute to the final desired concentration (e.g., 10 µM) in ACSF.
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This compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to the final working concentration (e.g., 1-10 µM) in ACSF. Ensure the final DMSO concentration is below 0.1%.
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Recording:
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Obtain a whole-cell patch-clamp recording from a neuron.
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Perfuse the cell with ACSF.
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Apply the kainate solution to evoke an inward current.
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Wash out the kainate with ACSF.
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Pre-incubate the cell with the this compound solution for 2-5 minutes.
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Co-apply the kainate and this compound solution and record the current.
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Data Analysis: Compare the amplitude of the kainate-evoked current in the absence and presence of this compound.
References
troubleshooting UBP310 experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during experiments with the GluK1/GluK3 antagonist, UBP310.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective antagonist of the kainate receptor subunits GluK1 (also known as GluR5) and GluK3 (also known as GluR7). It exhibits high selectivity for GluK1 over GluK2.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is slightly soluble in DMSO, with a maximum concentration of 20 mM. For long-term storage, it is recommended to store the compound at -20°C.
Q3: At what concentrations does this compound exhibit off-target effects?
This compound is highly selective and shows no significant activity at NMDA receptors or group I metabotropic glutamate receptors at concentrations up to 10 μM. However, as with any pharmacological agent, it is crucial to perform appropriate control experiments to rule out potential off-target effects in your specific experimental system.
Q4: Can this compound be used in in vivo studies?
Yes, this compound has been used in in vivo studies, such as in animal models of Parkinson's disease.[1] Researchers have investigated its neuroprotective potential through systemic administration.
Troubleshooting Guides
Inconsistent or No Effect of this compound in Cell-Based Assays
Problem: this compound does not produce the expected antagonist effect on kainate receptor-mediated responses (e.g., calcium influx, electrophysiological recordings).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. Ensure proper dilution from the stock solution. | The antagonist effect should be observed at the appropriate IC50 or Kd range. |
| Poor Solubility | Ensure this compound is fully dissolved in DMSO before further dilution in aqueous buffer. Avoid precipitation. | A clear solution should be used, ensuring the effective concentration is accurate. |
| Receptor Subunit Expression | Confirm that your cell line or primary culture expresses GluK1 or GluK3 subunits. This compound has low affinity for GluK2. | The antagonist effect will only be observed in cells expressing the target receptor subunits. |
| Agonist Concentration Too High | If using a competitive assay, a high concentration of the agonist (e.g., kainate, glutamate) may overcome the antagonist effect. Perform a dose-response curve for the agonist in the presence of this compound (Schild analysis). | A rightward shift in the agonist dose-response curve should be observed. |
| Kainate Receptor Desensitization | Rapid desensitization of kainate receptors can mask the effect of the antagonist. | Optimize the timing of agonist and antagonist application to capture the peak response before significant desensitization occurs. |
High Background or Non-Specific Effects in Binding Assays
Problem: High non-specific binding is observed in radioligand binding assays using [³H]this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Blocking | Use appropriate blocking agents in your binding buffer (e.g., BSA, non-fat milk) to reduce non-specific binding to the membrane or plate. | A significant reduction in background signal, leading to a better signal-to-noise ratio. |
| Suboptimal Washing Steps | Increase the number or duration of washing steps to remove unbound radioligand more effectively. | Lower background signal without significantly affecting the specific binding signal. |
| High Radioligand Concentration | Use a concentration of [³H]this compound that is close to its Kd value to minimize non-specific binding. | Optimal balance between specific signal and non-specific background. |
Variability in in vivo Experimental Results
Problem: Inconsistent behavioral or physiological effects are observed after this compound administration in animal models.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability/Metabolism | Investigate the pharmacokinetic profile of this compound in your animal model. The route of administration and dosage may need optimization. | Consistent and predictable plasma and brain concentrations of this compound. |
| Off-target Effects in vivo | Although selective in vitro, this compound could have unforeseen off-target effects in vivo. | Include comprehensive control experiments, such as using structurally different antagonists for the same target or testing in knockout animals lacking GluK1 or GluK3. |
| Animal Model Variability | Ensure consistency in the age, weight, and genetic background of the animals used. | Reduced inter-individual variability in the experimental results. |
Data Presentation
Table 1: Binding Affinities of this compound for Kainate Receptor Subunits
| Receptor Subunit | Binding Affinity (Kd or IC50) | Reference |
| GluK1 (GluR5) | Kd = 21 ± 7 nM | |
| GluK3 (GluR7) | Kd = 0.65 ± 0.19 µM | |
| GluK2 (GluR6) | No specific binding |
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the GluK1 receptor using [³H]this compound.
Methodology:
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Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GluK1 receptor subunit.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Incubation: In a 96-well plate, incubate the cell membranes (20-50 µg protein) with a fixed concentration of [³H]this compound (e.g., 2-5 nM) and varying concentrations of the unlabeled test compound.
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Equilibrium: Incubate for 60 minutes at 4°C to reach binding equilibrium.
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Termination: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in polyethylenimine (0.5%).
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Washing: Wash the filters three times with ice-cold assay buffer.
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Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
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Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Immunoprecipitation (IP) of GluK1
Objective: To isolate the GluK1 receptor from cell lysates.
Methodology:
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Cell Lysis: Lyse cells expressing GluK1 with a non-denaturing lysis buffer containing protease inhibitors.
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Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C.
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Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GluK1 antibody overnight at 4°C with gentle rocking.
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Complex Capture: Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C.
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Washing: Wash the beads five times with lysis buffer.
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Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
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Analysis: Analyze the eluted proteins by Western blotting using an anti-GluK1 antibody.
Visualizations
Caption: this compound competitively antagonizes glutamate binding to postsynaptic GluK1/GluK3 receptors.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
potential off-target effects of UBP310
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of UBP310. Content is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of kainate receptors containing the GluK1 subunit (formerly GluR5).[1][2] It also exhibits activity as an antagonist at homomeric GluK3 receptors (formerly GluR7).[1][2]
Q2: What are the known off-target effects of this compound?
Based on available data, this compound is highly selective for specific kainate receptor subunits.
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GluK2: this compound shows negligible binding to and no functional antagonism of homomeric GluK2 receptors (formerly GluR6). In fact, it displays a high degree of selectivity for GluK1 over GluK2.
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GluK3: this compound binds to and blocks homomeric GluK3 receptors, but with an approximately 30-fold lower affinity compared to its affinity for GluK1.
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Heteromeric Receptors: Studies have shown that this compound can act as an antagonist of recombinant GluK2/GluK5 receptors. Interestingly, on GluK1/GluK2 and GluK1/GluK5 heteromeric receptors, this compound can reduce or abolish desensitization, which may lead to a potentiation of current responses under certain experimental conditions.
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AMPA, NMDA, and mGlu Receptors: this compound exhibits no significant activity at AMPA receptors, NMDA receptors, or group I metabotropic glutamate (mGlu) receptors at concentrations up to 10 μM.
Q3: A recent study from my lab suggests a neuroprotective effect of this compound that doesn't seem to be mediated by GluK1, GluK2, or GluK3. Could there be other targets?
This is an important observation that aligns with some published findings. Research in a mouse model of Parkinson's disease indicated that the neuroprotective effects of this compound in the midbrain were not dependent on the presence of GluK1, GluK2, or GluK3 subunits. This suggests that this compound might have other, as-yet-unidentified molecular targets or that its mechanism of action is more complex than simple antagonism of these specific kainate receptor subunits. Further off-target screening and mechanistic studies would be necessary to elucidate this.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of this compound for various kainate receptor subunits.
Table 1: this compound Binding Affinities (Kd)
| Receptor Subunit | Dissociation Constant (Kd) | Notes |
| GluK1 | 21 ± 7 nM | High affinity. |
| GluK3 | 0.65 ± 0.19 µM (650 ± 190 nM) | Approximately 30-fold lower affinity than for GluK1. |
| GluK2 | No specific binding detected | Highly selective against this subunit. |
Table 2: this compound Functional Antagonism (IC50)
| Receptor Subunit | IC50 | Notes |
| GluK1 | 130 nM | Potent antagonist activity. |
| GluK3 | 23 nM | Potent antagonist activity on homomeric receptors in some assays. |
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed with this compound.
Radioligand Binding Assay for this compound Selectivity
Objective: To determine the binding affinity (Kd) of [³H]this compound for different kainate receptor subunits.
Materials:
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HEK293 cells stably transfected with individual human kainate receptor subunits (GluK1, GluK2, GluK3).
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Cell membrane preparations from these cells.
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[³H]this compound (radiolabeled antagonist).
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Unlabeled kainate (for determining non-specific binding).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation counter.
Procedure:
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Prepare cell membranes from the transfected HEK293 cells.
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Incubate the cell membranes with varying concentrations of [³H]this compound in the assay buffer.
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For each concentration, prepare parallel samples containing a high concentration of unlabeled kainate (e.g., 100 µM) to determine non-specific binding.
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Incubate the samples for a sufficient time to reach equilibrium (e.g., 1 hour at 4°C).
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Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
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Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation fluid.
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Quantify the amount of bound radioactivity using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Analyze the data using saturation binding analysis to determine the Kd and Bmax values.
Electrophysiological Recording of Kainate Receptor Currents
Objective: To assess the functional antagonism of this compound on kainate receptor-mediated currents.
Materials:
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HEK293 cells transiently transfected with the kainate receptor subunits of interest.
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Whole-cell patch-clamp setup.
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External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
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Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Na₂ATP, 0.4 NaGTP, pH 7.2).
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Glutamate or kainate (agonist).
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This compound.
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Fast perfusion system.
Procedure:
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Culture and transfect HEK293 cells with the desired kainate receptor subunit cDNA.
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After 24-48 hours, transfer a coverslip with the cells to the recording chamber of the patch-clamp setup.
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Obtain a whole-cell patch-clamp recording from a transfected cell.
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Apply the agonist (e.g., glutamate) using a fast perfusion system to evoke an inward current.
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After establishing a stable baseline response, co-apply the agonist with varying concentrations of this compound.
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Measure the peak amplitude of the evoked currents in the absence and presence of this compound.
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Construct a concentration-response curve to determine the IC50 value of this compound.
Troubleshooting Guide
Issue 1: No effect of this compound is observed in my experiment.
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Question: I am applying this compound to my neuronal culture, but I don't see any change in the electrophysiological response I'm measuring. What could be the problem?
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Answer:
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Receptor Subunit Composition: Confirm that the cells or tissue you are studying express GluK1 or GluK3-containing kainate receptors. This compound is highly selective and will have no effect on cells that predominantly express GluK2-containing receptors. Consider performing qPCR or immunohistochemistry to verify subunit expression.
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Solubility: this compound is soluble in DMSO. Ensure that you have prepared your stock solution correctly and that the final concentration of DMSO in your experimental buffer is low (typically <0.1%) to avoid solvent effects.
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Compound Stability: Store this compound at +4°C as recommended. Avoid repeated freeze-thaw cycles of stock solutions.
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Concentration: The effective concentration of this compound will depend on the affinity of the specific receptor subtype and the concentration of the agonist used. You may need to perform a dose-response curve to determine the optimal concentration for your system.
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Issue 2: I am seeing an unexpected potentiation of the current, not inhibition.
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Question: When I apply this compound with glutamate to cells expressing heteromeric kainate receptors, the current seems to get larger and last longer. Is this an off-target effect?
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Answer: This is a known phenomenon for certain heteromeric kainate receptors. On GluK1/GluK2 and GluK1/GluK5 heteromers, this compound can bind to the GluK1 subunit and prevent the receptor from fully desensitizing in the presence of an agonist. This leads to a more sustained current, which can appear as a potentiation of the response. This is not a classical off-target effect but rather a complex interaction with the intended target.
Issue 3: I am concerned about the specificity of this compound in my system.
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Question: How can I be sure that the effects I am observing are due to the antagonism of GluK1/GluK3 and not some other off-target interaction?
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Answer:
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Use appropriate controls:
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Positive Control: Use a broad-spectrum AMPA/kainate receptor antagonist like CNQX or NBQX to confirm that the response is mediated by this class of receptors.
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Negative Control: Test this compound in a system known to lack GluK1 and GluK3 but express other glutamate receptors to confirm its selectivity.
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Knockdown/Knockout Models: If available, use cells or animals where the GluK1 or GluK3 gene has been knocked down or knocked out. The effect of this compound should be absent in these models if it is acting on-target.
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Orthogonal Antagonist: Use another structurally different but functionally similar GluK1-selective antagonist to see if it recapitulates the effects of this compound.
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Visualizations
References
Technical Support Center: UBP310
Welcome to the technical support center for UBP310. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on confirming the activity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors.[1] It is not an enzyme. Its primary function is to block the activity of specific KAR subunits, thereby inhibiting excitatory neurotransmission mediated by these receptors.[1] this compound is particularly selective for GluK1 and GluK3 subunits.
Q2: How can I confirm that my this compound compound is active?
To confirm this compound is working, you need to assess its ability to antagonize kainate receptor function. This can be achieved through several experimental approaches:
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In Vitro Binding Assays: Directly measure the binding of this compound to its target receptors.
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Cell-Based Functional Assays: Measure the inhibition of kainate receptor activity in a cellular context.
The choice of assay will depend on the experimental question and the available resources.
Q3: Which kainate receptor subunits does this compound target?
This compound exhibits selectivity for different kainate receptor subunits. Its activity is summarized in the table below.
| Kainate Receptor Subunit | This compound Activity | Approximate Affinity/Potency |
| GluK1 (homomeric) | High-affinity antagonist | KD ≈ 21-24 nM; IC50 ≈ 130 nM |
| GluK3 (homomeric) | Antagonist | KD ≈ 0.65 µM; IC50 ≈ 23 nM |
| GluK2 (homomeric) | No significant activity | |
| GluK2/GluK5 (heteromeric) | Antagonist | IC50 ≈ 0.75 - 1.3 µM |
This selectivity is crucial for designing experiments with appropriate positive and negative controls. For instance, cells expressing only GluK2 should not show a significant response to this compound.
Troubleshooting Guide
Issue: I don't observe any inhibition of glutamate-induced currents in my cell line with this compound.
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Possible Cause 1: Incorrect Kainate Receptor Subunit Expression.
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Troubleshooting Step: Verify the expression of this compound-sensitive kainate receptor subunits (e.g., GluK1 or GluK3) in your cell line using techniques like Western blotting or qPCR. Your cell line might predominantly express this compound-insensitive subunits like GluK2.
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Possible Cause 2: this compound Degradation or Incorrect Concentration.
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Troubleshooting Step: Prepare fresh solutions of this compound. Confirm the final concentration in your assay. This compound is typically dissolved in DMSO and then diluted in aqueous buffer.
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Possible Cause 3: Competitive Displacement by High Agonist Concentration.
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Troubleshooting Step: this compound acts as a competitive antagonist. If the concentration of the agonist (e.g., glutamate or kainate) is too high, it may outcompete this compound. Perform a dose-response curve with varying concentrations of both the agonist and this compound to determine the optimal concentrations.
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Issue: The inhibitory effect of this compound is weaker than expected.
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Possible Cause 1: Presence of Heteromeric Receptors.
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Troubleshooting Step: If your system expresses heteromeric receptors (e.g., GluK2/GluK3), the apparent potency of this compound might be different from that observed with homomeric receptors. Characterize the subunit composition of the kainate receptors in your experimental model.
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Possible Cause 2: Assay Sensitivity.
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Troubleshooting Step: Ensure your assay is sensitive enough to detect subtle changes in receptor activity. For electrophysiological recordings, check for stable baseline currents. For fluorescence-based assays, optimize the dye loading and signal-to-noise ratio.
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Experimental Protocols
Radioligand Binding Assay to Determine this compound Affinity
This protocol is adapted from studies characterizing [³H]this compound binding to recombinant kainate receptors.
Objective: To determine the binding affinity (KD) of this compound for a specific kainate receptor subunit (e.g., GluK1).
Methodology:
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Membrane Preparation:
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Culture HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1).
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Harvest the cells and homogenize them in a lysis buffer.
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Centrifuge the homogenate to pellet the cell membranes.
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Wash the membrane pellet and resuspend it in a binding buffer.
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Binding Reaction:
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In a 96-well plate, add the cell membranes.
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Add increasing concentrations of [³H]this compound.
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For non-specific binding determination, add a high concentration of a competing ligand (e.g., 1 mM kainate) to a parallel set of wells.
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Incubate at 4°C for 1 hour.
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Detection:
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Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
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Wash the filters with ice-cold binding buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis:
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Subtract non-specific binding from total binding to obtain specific binding.
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Plot specific binding as a function of [³H]this compound concentration and fit the data to a one-site binding model to determine the KD.
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Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound binding affinity using a radioligand assay.
Electrophysiological Recording to Confirm Functional Antagonism
This protocol describes a whole-cell patch-clamp experiment to measure the inhibitory effect of this compound on glutamate-induced currents.
Objective: To determine the IC50 of this compound for the inhibition of kainate receptor-mediated currents.
Methodology:
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Cell Preparation:
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Culture cells expressing the target kainate receptor (e.g., HEK293 cells transfected with GluK1).
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Plate the cells on coverslips for electrophysiological recording.
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Recording Setup:
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Use a patch-clamp amplifier and data acquisition system.
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Establish a whole-cell recording configuration.
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Clamp the cell at a holding potential of -60 mV.
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Drug Application:
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Perfuse the cell with an external solution.
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Apply a short pulse of an agonist (e.g., 100 µM glutamate) to elicit an inward current.
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After a stable baseline response is established, co-apply the agonist with increasing concentrations of this compound.
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Data Analysis:
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Measure the peak amplitude of the inward current in the absence and presence of this compound.
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Normalize the current amplitude to the control response (agonist alone).
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Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
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Logical Flow for Electrophysiological Confirmation
Caption: Decision tree for confirming this compound functional antagonism via electrophysiology.
Signaling Pathway
Kainate receptors are ionotropic receptors that, upon binding to an agonist like glutamate, undergo a conformational change that opens an ion channel permeable to Na+ and Ca2+. This influx of positive ions leads to depolarization of the cell membrane and subsequent downstream signaling events. This compound, as an antagonist, binds to the receptor and prevents this agonist-induced channel opening.
References
UBP310 solubility issues and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with UBP310, with a particular focus on solubility issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It is soluble in DMSO up to 20-25 mM. This compound is reported to be poorly soluble or insoluble in water and ethanol.
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). What should I do?
A2: This is a common issue for compounds dissolved in DMSO when diluted into aqueous solutions. The dramatic change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this:
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Stepwise Dilution: Avoid adding the aqueous buffer directly to your DMSO stock. Instead, add the DMSO stock to the aqueous buffer slowly and with constant vortexing or stirring. This gradual change in solvent environment can help maintain solubility.
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Use of Co-solvents: For in vivo experiments, a co-solvent system is often necessary. Several protocols suggest using a combination of DMSO with other solvents like PEG300, Tween-80, or corn oil to improve solubility and stability in aqueous environments.
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Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, ideally below 0.5% for cell-based assays and as low as tolerable for in vivo studies, to minimize toxicity and solubility issues.
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Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help redissolve small amounts of precipitate. However, be cautious with temperature-sensitive compounds and always check for degradation after such treatments.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability (≥ 4 years). For short-term storage, +4°C is also acceptable. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is recommended to use fresh solutions whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | High concentration of this compound in the final solution. Rapid change in solvent polarity. | Perform serial dilutions. Add the DMSO stock to the aqueous buffer dropwise while vortexing. Consider using a co-solvent formulation (see Experimental Protocols). |
| Cloudy or hazy solution after dilution | Formation of fine precipitates or aggregation. | Try gentle warming (37°C) and/or sonication. If the issue persists, prepare a fresh, more dilute stock solution. |
| Inconsistent experimental results | Degradation of this compound in stock solution due to improper storage. Inaccurate concentration due to precipitation. | Aliquot stock solutions and store at -80°C. Always visually inspect your final working solution for any signs of precipitation before use. Prepare fresh dilutions for each experiment. |
| Cell toxicity observed in culture | High final concentration of DMSO. | Ensure the final DMSO concentration in your cell culture medium is less than 0.5%. Run a vehicle control (medium with the same DMSO concentration) to assess solvent toxicity. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 353.35 g/mol | |
| Solubility in DMSO | 20-25 mM | |
| Purity | >98% | |
| Long-term Storage (Solid) | -20°C | |
| Short-term Storage (Solid) | +4°C | |
| Stock Solution Storage | -20°C to -80°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
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Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
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This compound powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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-
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 20 mM stock, add 141.5 µL of DMSO to 1 mg of this compound).
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Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
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Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
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Objective: To prepare a working solution of this compound in cell culture medium with a low final DMSO concentration.
-
Materials:
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This compound DMSO stock solution (e.g., 20 mM)
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Pre-warmed cell culture medium
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Sterile tubes
-
-
Procedure:
-
Perform a serial dilution of the concentrated DMSO stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with 0.05% DMSO from a 20 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 20 mM stock to 99 µL of culture medium (yields 200 µM in 1% DMSO).
-
Add 5 µL of the 200 µM intermediate dilution to 95 µL of culture medium to get the final 10 µM concentration with 0.05% DMSO.
-
-
Add the this compound solution to the medium dropwise while gently vortexing to prevent precipitation.
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Visually inspect the final solution for any signs of precipitation before adding it to the cells.
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Always include a vehicle control with the same final concentration of DMSO in your experiment.
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Protocol 3: Formulation of this compound for In Vivo Administration
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Objective: To prepare a this compound solution suitable for in vivo use, where aqueous solubility is a major concern.
-
Materials:
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This compound powder
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DMSO
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PEG300
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Tween-80
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Saline (0.9% NaCl)
-
-
Procedure (Example Formulation):
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Prepare a stock solution of this compound in DMSO (e.g., 3.6 mg/mL).
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For a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
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Take 100 µL of the 3.6 mg/mL this compound DMSO stock.
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Add 400 µL of PEG300 and mix well.
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Add 50 µL of Tween-80 and mix thoroughly.
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Add 450 µL of saline to bring the final volume to 1 mL.
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The final concentration of this compound in this formulation would be 0.36 mg/mL.
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Ensure the final solution is clear before administration. Adjust the percentages of co-solvents as needed based on preliminary tolerability studies in the animal model.
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Visualizations
Signaling Pathways of Kainate Receptors Targeted by this compound
This compound is a selective antagonist of GluK1 and GluK3-containing kainate receptors. These receptors exhibit both ionotropic and metabotropic signaling functions.
References
- 1. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Regulation of Intrinsic Excitability by Synaptic Activation of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic action of postsynaptic kainate receptors triggers hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
preventing UBP310 precipitation in solution
Welcome to the technical support center for UBP310. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings and to troubleshoot common issues, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the GluK1 subunit-containing kainate receptors (IC₅₀ = 130 nM).[1][2] It displays a high degree of selectivity for GluK1 over the GluK2 subunit.[1][2] While its primary action is blocking the ionotropic (ion channel) function of these receptors, there is evidence that kainate receptors, including those containing GluK1, can also signal through metabotropic (G-protein coupled) pathways.[3]
Q2: What is the solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) up to 20 mM. However, its solubility in aqueous solutions is low. This can lead to precipitation when DMSO stock solutions are diluted into aqueous buffers for experiments.
Q3: How should I store this compound?
A3: this compound should be stored at +4°C for short-term storage. For long-term storage, it is recommended to store it at -20°C.
Q4: What are the pKa values of this compound and how does this affect its solubility?
A4: While the exact pKa values for this compound have not been empirically determined, its chemical structure contains two carboxylic acid groups and an amino group, making it a zwitterionic compound at physiological pH. Based on structurally similar compounds like willardiine and other uracil derivatives, we can estimate the pKa values to be approximately:
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Carboxylic Acids: pKa₁ ≈ 2-4, pKa₂ ≈ 3-5
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Uracil N-H: pKa₃ ≈ 9-10
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Amino Group: pKa₄ ≈ 9-10
This means that this compound will have a net negative charge at physiological pH (around 7.4), which can influence its solubility. The solubility is expected to be lowest near its isoelectric point and increase in more acidic or basic solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon dilution of a DMSO stock into an aqueous buffer is a common issue. Here are some strategies to prevent this:
Issue: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer.
| Potential Cause | Recommended Solution |
| Rapid change in solvent polarity ("salting out") | Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO to get closer to your final desired concentration before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help keep this compound in solution. |
| Final DMSO concentration is too low | Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough to be non-toxic to your cells or tissue. For most cell culture experiments, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. |
| Buffer composition and pH | The pH of your buffer can significantly impact the solubility of this compound due to its multiple ionizable groups. If possible, try adjusting the pH of your buffer. Given its acidic and basic functional groups, solubility may be improved at pH values further from its isoelectric point. Also, be aware that high concentrations of salts in your buffer can decrease the solubility of organic molecules. |
| Temperature | The solubility of many compounds, including this compound, can be temperature-dependent. Preparing and using your solutions at a slightly elevated temperature (e.g., 37°C) may help prevent precipitation. However, be mindful of the temperature stability of this compound and other components in your experiment. |
| Concentration of this compound | The intended final concentration of this compound may be above its solubility limit in the aqueous buffer. Try using a lower final concentration if your experimental design allows. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 353.35 g/mol | |
| Solubility in DMSO | Up to 20 mM | |
| IC₅₀ for GluK1 | 130 nM | |
| Apparent K D | 18 ± 4 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to a working concentration in an aqueous buffer with minimal precipitation.
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Calibrated pipettes
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Vortex mixer
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Water bath or heat block (optional)
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Aqueous experimental buffer (e.g., aCSF, PBS, cell culture medium)
Procedure:
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Prepare a 20 mM Stock Solution in DMSO:
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Bring the this compound vial and DMSO to room temperature.
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Calculate the volume of DMSO needed to achieve a 20 mM concentration. For example, to prepare 100 µL of a 20 mM stock solution from 1 mg of this compound (MW = 353.35), you would add approximately 141.5 µL of DMSO.
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Add the calculated volume of DMSO to the vial containing this compound.
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Vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming (e.g., 37°C for 5-10 minutes) or sonication can be used to aid dissolution.
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Visually inspect the solution to ensure no solid particles remain.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare a Working Solution in Aqueous Buffer (Example: 10 µM final concentration):
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Serial Dilution in DMSO:
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Prepare an intermediate dilution of your 20 mM stock solution in 100% DMSO. For example, dilute the 20 mM stock 1:20 in DMSO to obtain a 1 mM solution.
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Prepare a second intermediate dilution from the 1 mM solution. For example, dilute the 1 mM stock 1:10 in DMSO to obtain a 100 µM solution.
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-
Final Dilution in Aqueous Buffer:
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Warm your aqueous experimental buffer to the desired experimental temperature (e.g., 37°C).
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While gently vortexing or swirling the aqueous buffer, add the final DMSO dilution dropwise to achieve the desired final concentration. For example, to make 1 mL of a 10 µM this compound solution, add 100 µL of the 100 µM DMSO stock to 900 µL of the pre-warmed aqueous buffer. This will result in a final DMSO concentration of 10%. Adjust the final DMSO concentration as needed for your specific experiment, aiming for the lowest effective concentration.
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Protocol 2: Application of this compound in Primary Neuronal Culture
Objective: To treat primary neuronal cultures with this compound to study its effects on neuronal activity or survival.
Materials:
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Primary neuronal cultures (e.g., hippocampal or cortical neurons)
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This compound working solution (prepared as in Protocol 1)
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Cell culture medium appropriate for the neurons
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Incubator (37°C, 5% CO₂)
Procedure:
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Culture Preparation:
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Culture primary neurons on appropriate substrates (e.g., poly-D-lysine coated plates or coverslips) until the desired developmental stage.
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Preparation of Treatment Medium:
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Prepare the this compound working solution in pre-warmed cell culture medium at the desired final concentration. A typical starting concentration for in vitro studies is in the range of 1-10 µM. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).
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Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound treatment medium.
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Treatment:
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Carefully remove the existing culture medium from the neurons.
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Gently add the this compound-containing medium or the vehicle control medium to the respective wells.
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Return the cultures to the incubator for the desired treatment duration.
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Downstream Analysis:
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Following the treatment period, perform the desired analysis, such as electrophysiological recordings, immunocytochemistry, or cell viability assays.
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Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Kainate receptor signaling pathways.
References
interpreting unexpected results with UBP310
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UBP310, a selective antagonist of kainate receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a competitive antagonist for the GluK1 subunit of the kainate receptor, with a reported IC50 of 130 nM.[1] It also exhibits antagonist activity at homomeric GluK3 receptors.[1][2] Notably, it displays a very high selectivity for GluK1 over the GluK2 subunit (12,700-fold).
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO up to 20 mM. For storage, it is recommended to keep the compound at +4°C.
Q3: Is this compound selective for kainate receptors over other glutamate receptors?
Yes, this compound is highly selective for kainate receptors. Studies have shown that it exhibits no activity at mGlu group I or NMDA receptors at concentrations up to 10 μM. It is also reported to be a 4,000-fold more potent antagonist at kainate versus AMPA receptors.
Q4: Can this compound be used in both in vitro and in vivo experiments?
Yes, this compound has been utilized in a variety of experimental settings, including in vitro assays with recombinant receptors and cell lines, as well as in vivo studies in animal models of neurological disorders. For instance, it has been used to investigate the role of kainate receptors in Parkinson's disease models.
Troubleshooting Guide
Unexpected Result 1: Reduced or Absent Antagonist Effect on Kainate Receptors
| Possible Cause | Troubleshooting Step |
| Incorrect Receptor Subunit Composition: The target cells may express kainate receptor subunits that are insensitive to this compound, such as homomeric GluK2 receptors or certain heteromeric compositions. This compound shows no specific binding to GluK2. | 1. Confirm Receptor Subunit Expression: Use techniques like qPCR or Western blotting to verify the expression of GluK1 and GluK3 subunits in your experimental system. 2. Use a Positive Control: Test a known sensitive cell line or a recombinant system expressing GluK1 to confirm the activity of your this compound stock. |
| Compound Degradation: Improper storage may have led to the degradation of this compound. | 1. Verify Storage Conditions: Ensure the compound has been stored at +4°C as recommended. 2. Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from a new vial of the compound. |
| Solubility Issues: The compound may have precipitated out of solution, especially in aqueous buffers. | 1. Check for Precipitate: Visually inspect your working solutions for any precipitate. 2. Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is compatible with your experimental system and does not exceed recommended limits (typically <0.1%). |
Unexpected Result 2: Potentiation or Altered Kinetics of Kainate Receptor Currents
| Possible Cause | Troubleshooting Step |
| Modulation of Heteromeric Receptors: In cells expressing heteromeric kainate receptors (e.g., GluK1/GluK2 or GluK1/GluK5), this compound can act as a subunit-selective antagonist, leading to a blockade of desensitization and potentiation of the overall response. This is because the binding of this compound to the GluK1 subunit can prevent the receptor from entering a desensitized state upon agonist binding to the other subunits. | 1. Analyze Current Kinetics: Carefully examine the desensitization kinetics of your recorded currents. A significant slowing or abolition of desensitization in the presence of this compound is indicative of this effect. 2. Characterize Subunit Composition: As with the lack of effect, determine the subunit composition of the kainate receptors in your system. This phenomenon is specific to heteromeric receptors containing GluK1. |
| Off-Target Effects at High Concentrations: While highly selective, very high concentrations of any pharmacological agent can lead to off-target effects. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that produces the desired antagonist effect. 2. Use an Orthogonal Approach: Confirm your findings using a structurally different kainate receptor antagonist or a genetic approach like siRNA-mediated knockdown of the target subunit. |
Unexpected Result 3: Neuroprotective Effects Seemingly Unrelated to GluK1/GluK3 Antagonism
| Possible Cause | Troubleshooting Step |
| Novel Mechanism of Action: Research has indicated that this compound can exert neuroprotective effects that are not dependent on the presence of GluK1, GluK2, or GluK3 subunits. This suggests that this compound may have other, as-yet-unidentified molecular targets or signaling pathways through which it mediates these effects. | 1. Re-evaluate Experimental Model: Consider the specific cellular and molecular environment of your experiment. The neuroprotective effect of this compound was observed in an MPTP-induced mouse model of Parkinson's disease but not in a 6-OHDA-induced model. 2. Investigate Downstream Signaling: Explore potential downstream signaling pathways that might be modulated by this compound independently of kainate receptor antagonism. This could involve techniques like phosphoproteomics or gene expression analysis. |
Data Presentation
Table 1: Binding Affinity and Potency of this compound at Kainate Receptor Subunits
| Subunit | Parameter | Value | Reference |
| GluK1 | IC50 | 130 nM | |
| GluK1 | KD | 21 ± 7 nM | |
| GluK3 | KD | 0.65 ± 0.19 µM | |
| GluK2 | Binding | No specific binding |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for this compound Activity
This protocol is designed to assess the antagonist activity of this compound on kainate receptors expressed in a cell line (e.g., HEK293) using a fluorescent calcium indicator.
Materials:
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HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1)
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Poly-D-lysine-coated 96-well plates
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Cell culture medium
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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Fluo-4 AM calcium indicator
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This compound stock solution (e.g., 10 mM in DMSO)
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Kainate (agonist) stock solution
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Fluorescence plate reader
Procedure:
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Cell Plating: Seed the HEK293 cells onto the poly-D-lysine-coated 96-well plates and culture overnight to allow for cell attachment.
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Dye Loading: Aspirate the culture medium and incubate the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.
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Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound (or vehicle control) for 20 minutes at room temperature.
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Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. Add a pre-determined concentration of kainate (e.g., EC80) to all wells and immediately begin recording the change in fluorescence over time.
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Data Analysis: Calculate the peak fluorescence response for each well and normalize the data to the vehicle control. Plot the normalized response against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound mechanism as a kainate receptor antagonist.
Caption: Logical workflow for troubleshooting unexpected this compound results.
References
UBP310 Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with UBP310 dose-response curves in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of kainate receptors, a subtype of ionotropic glutamate receptors.[1][2] It primarily targets kainate receptors containing the GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits.[2] Its mechanism of action is competitive antagonism, meaning it binds to the same site as the endogenous ligand (glutamate) and thereby prevents receptor activation.
Q2: What are the expected IC50 and Kd values for this compound?
The inhibitory concentration (IC50) and dissociation constant (Kd) for this compound can vary depending on the specific kainate receptor subunit composition and the experimental system. However, published values provide a general reference range.
| Parameter | Receptor Subunit | Reported Value |
| IC50 | GluK1 | 130 nM |
| IC50 | GluK3 | 23 nM - 4.0 µM |
| Kd | GluK1 | 18 ± 4 nM, 21 ± 7 nM |
| Kd | GluK3 | 0.65 ± 0.19 µM |
Note: this compound displays high selectivity for GluK1 over GluK2, with a reported 12,700-fold selectivity for GluK1. It shows no significant activity at AMPA or NMDA receptors at concentrations up to 10 µM.
Troubleshooting Guide for Unexpected Dose-Response Curves
Researchers may occasionally observe unexpected dose-response curves when working with this compound. This guide addresses common issues and provides potential explanations and solutions.
Issue 1: I am observing a 'U-shaped' or 'bell-shaped' dose-response curve, where the inhibitory effect decreases at higher concentrations.
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Potential Cause 1: Interaction with Heteromeric Receptors. In systems expressing heteromeric kainate receptors (e.g., GluK1/GluK2 or GluK2/GluK3), subunit-selective antagonists like this compound can have complex effects. It has been reported that by binding to one subunit type (e.g., GluK1), this compound can prevent desensitization of the entire heteromeric receptor when an agonist is bound to the other subunit (e.g., GluK2). This can lead to a potentiated response at certain concentrations, resulting in a non-monotonic dose-response curve.
-
Potential Cause 2: Off-Target Effects at High Concentrations. While this compound is highly selective, exceptionally high concentrations may lead to off-target effects that could counteract its primary inhibitory action.
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Suggested Action:
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Characterize the subunit composition of your experimental system if possible.
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Perform experiments over a wider range of concentrations to fully define the shape of the dose-response curve.
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Consider using a non-selective antagonist as a control to see if a typical sigmoidal curve is produced.
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Issue 2: this compound is showing lower potency (higher IC50) than expected.
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Potential Cause 1: Receptor Subunit Composition. The potency of this compound is highly dependent on the kainate receptor subunits present. It has a significantly lower affinity for GluK3 compared to GluK1. If your system predominantly expresses GluK3 or heteromers that are less sensitive to this compound (e.g., GluK2/GluK3), you may observe a rightward shift in the dose-response curve.
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Potential Cause 2: Experimental Conditions. Factors such as pH, temperature, and ionic strength of your buffers can influence ligand binding.
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Suggested Action:
-
Verify the receptor subunits expressed in your cell line or tissue preparation.
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Ensure consistent and appropriate experimental conditions.
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Prepare fresh stock solutions of this compound, as degradation can affect its potency.
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Issue 3: I am not observing any inhibition by this compound.
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Potential Cause 1: Absence of Target Receptors. Your experimental system may not express GluK1 or GluK3-containing kainate receptors. This compound has very low affinity for GluK2 homomeric receptors.
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Potential Cause 2: Presence of Insensitive Heteromers. Certain heteromeric combinations, such as GluK2/GluK3, have been reported to be insensitive to this compound.
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Potential Cause 3: Agonist Concentration. In competitive antagonism, the apparent potency of the antagonist can be influenced by the concentration of the agonist used to stimulate the receptors. Very high agonist concentrations can overcome the inhibitory effect of the antagonist.
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Suggested Action:
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Confirm the expression of GluK1 or GluK3 subunits in your model system using techniques like Western blotting or qPCR.
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Use a positive control compound known to be effective in your system to validate the experimental setup.
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Optimize the agonist concentration to be in the EC50 to EC80 range for your system.
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Experimental Protocols
1. General Protocol for In Vitro Dose-Response Curve Generation (Calcium Imaging)
This protocol is a general guideline for assessing this compound's inhibitory effect using a calcium imaging assay (e.g., with Fluo-4 AM) in a cell line expressing recombinant kainate receptors.
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Cell Culture: Culture HEK293 cells stably or transiently expressing the desired kainate receptor subunits (e.g., GluK1 or GluK3) in appropriate media. Plate the cells in black, clear-bottom 96-well plates.
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Dye Loading: On the day of the experiment, remove the culture medium and incubate the cells with a Fluo-4 AM loading solution in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
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Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a solution of your agonist (e.g., glutamate or kainate) at a concentration that elicits a submaximal response (e.g., EC80).
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Assay Procedure:
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Wash the cells with assay buffer to remove excess dye.
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Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
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Place the plate in a fluorescence plate reader.
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Add the agonist to the wells and immediately begin recording the fluorescence intensity over time.
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-
Data Analysis:
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Determine the peak fluorescence response for each well.
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Normalize the data to the response of wells with agonist alone (0% inhibition) and wells with no agonist (100% inhibition).
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Plot the normalized response against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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2. Radioligand Binding Assay Protocol
This protocol outlines the steps for a competitive binding assay using [3H]this compound to determine the affinity of unlabeled ligands for GluK1-containing receptors.
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Membrane Preparation: Prepare cell membranes from HEK293 cells stably transfected with the GluK1 subunit.
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Assay Incubation: In each tube, combine the cell membranes, a fixed concentration of [3H]this compound (e.g., 25 nM), and varying concentrations of the unlabeled competitor ligand in a binding buffer. For determining non-specific binding, use a high concentration of a known kainate receptor agonist like kainate (e.g., 100 µM).
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Incubation: Incubate the mixture for 1 hour at a specified temperature (e.g., 4°C) to reach equilibrium.
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Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
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Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration.
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Fit the data to a one-site competition model to determine the Ki or IC50 of the competitor ligand.
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Visualizations
Caption: this compound competitively antagonizes kainate receptors.
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: Troubleshooting logic for this compound dose-response curve issues.
References
Validation & Comparative
UBP310: A High-Fidelity Tool for Isolating GluK1 Receptor Function
A Comparative Guide for Researchers in Neuroscience and Drug Discovery
For scientists navigating the complex landscape of glutamate receptor pharmacology, the selective antagonist UBP310 has emerged as a critical tool for dissecting the specific roles of the kainate receptor subunit GluK1. This guide provides a comprehensive comparison of this compound's selectivity for GluK1 against other ionotropic glutamate receptors, supported by experimental data and detailed protocols.
Unparalleled Selectivity for GluK1
This compound demonstrates remarkable selectivity for GluK1-containing kainate receptors over other glutamate receptor subtypes, including AMPA and NMDA receptors. This high degree of selectivity is crucial for accurately attributing physiological and pathological roles to GluK1.
Quantitative Comparison of this compound Binding and Inhibition
The following table summarizes the binding affinities and inhibitory concentrations of this compound across various glutamate receptor subunits. The data clearly illustrates the compound's potent and selective antagonism at GluK1.
| Receptor Subunit | Ligand | Assay Type | Affinity (Kd) | Inhibition (IC50) | Fold Selectivity (over GluK2) |
| GluK1 | This compound | Radioligand Binding | 21 ± 7 nM[1][2] | 130 nM | >12,700 |
| GluK2 | This compound | Radioligand Binding | No specific binding detected | - | - |
| GluK3 | This compound | Radioligand Binding | 0.65 ± 0.19 µM | 4.0 µM | - |
| AMPA Receptors | This compound | Functional Assays | - | >500-fold selectivity for KARs | - |
| NMDA Receptors | This compound | Functional Assays | No activity up to 10 µM | No activity up to 10 µM | - |
Experimental Validation of this compound Selectivity
The high selectivity of this compound for GluK1 has been rigorously validated through various experimental protocols. The primary methods employed are radioligand binding assays and functional assays in recombinant expression systems.
Key Experimental Protocols
1. Radioligand Binding Assays: This is a direct measure of the affinity of a ligand for a receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) of [³H]this compound for specific kainate receptor subunits.
-
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are stably transfected with cDNA encoding for individual human kainate receptor subunits (GluK1, GluK2, or GluK3).
-
Membrane Preparation: Cell membranes expressing the receptor of interest are harvested and prepared.
-
Binding Assay: Membranes are incubated with increasing concentrations of radiolabeled [³H]this compound.
-
Determination of Non-specific Binding: A parallel set of experiments is conducted in the presence of a high concentration of a non-labeled competing ligand (e.g., kainate) to determine non-specific binding.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The Kd is then determined by saturation binding analysis.
-
2. Functional Assays (Calcium Fluorescence): This method assesses the ability of an antagonist to block receptor function upon agonist stimulation.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transfected with the desired kainate receptor subunit.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: An agonist (e.g., glutamate or kainate) is added to stimulate the receptors, leading to calcium influx in the absence of the antagonist.
-
Fluorescence Measurement: The change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of the antagonist.
-
Comparative Signaling Pathways of Ionotropic Glutamate Receptors
To fully appreciate the utility of this compound, it is essential to understand the distinct signaling pathways initiated by GluK1, AMPA, and NMDA receptors. This compound allows for the specific blockade of the GluK1 pathway, enabling researchers to isolate its downstream effects.
Caption: Simplified signaling pathways of ionotropic glutamate receptors.
Experimental Workflow for Validating this compound Selectivity
The following diagram illustrates a typical experimental workflow to confirm the selectivity of this compound in a cellular context.
Caption: Experimental workflow for assessing this compound selectivity.
Conclusion
The experimental evidence overwhelmingly supports the classification of this compound as a highly selective and potent antagonist of GluK1-containing kainate receptors. Its negligible activity at GluK2, AMPA, and NMDA receptors at functional concentrations makes it an invaluable pharmacological tool. For researchers aiming to elucidate the precise contributions of GluK1 to synaptic transmission, plasticity, and disease, this compound provides a reliable means of isolating this specific receptor subunit, thereby advancing our understanding of glutamatergic signaling in the central nervous system.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for UBP310 Application: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of UBP310, a selective kainate receptor antagonist, with alternative compounds. It includes detailed experimental protocols and supporting data to aid in the design of robust control experiments for the application of this compound in neuroscience research.
This compound is a potent and selective antagonist of ionotropic glutamate receptors of the kainate subtype, demonstrating high affinity for GluK1 and GluK3 subunits.[1][2][3][4] Its selectivity makes it a valuable tool for elucidating the physiological and pathological roles of these specific kainate receptor subunits in the central nervous system. Understanding its performance relative to other antagonists is crucial for accurate data interpretation and the design of well-controlled experiments.
Comparative Analysis of Kainate Receptor Antagonists
The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound and alternative kainate receptor antagonists. This data is essential for selecting the appropriate antagonist and concentration for a given experiment.
| Compound | Primary Target(s) | Kd (nM) | IC50 (nM) | Selectivity Highlights | Key References |
| This compound | GluK1, GluK3 | 21 ± 7 (GluK1) | 130 (GluK1) | High selectivity for GluK1 over GluK2. Also blocks homomeric GluK3. | |
| 650 ± 190 (GluK3) | |||||
| UBP302 | GluK1 | - | - | Potent and highly selective GluK1 antagonist. | |
| ACET | GluK1 | - | - | High-affinity GluK1 antagonist. | |
| LY466195 | GluK1 | - | - | Selective inhibitor of GluK1-containing kainate receptors. | |
| CNQX | AMPA/Kainate | - | - | Broad-spectrum AMPA/kainate antagonist. Also acts as a weak NMDA receptor antagonist at the glycine site. | |
| NBQX | AMPA/Kainate | - | - | More selective for AMPA receptors over kainate receptors compared to CNQX. Does not act on the NMDA receptor glycine site. |
Key Experimental Protocols
To validate the specificity and efficacy of this compound in your experimental model, the following control experiments are recommended.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound to specific kainate receptor subunits by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]kainate or a subunit-selective radiolabeled antagonist).
-
Add increasing concentrations of this compound or a competing unlabeled antagonist.
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand.
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the effect of this compound on the function of kainate receptors by recording the ion currents flowing through the receptor channels in response to an agonist.
Methodology:
-
Cell Preparation:
-
Use cultured neurons or HEK293 cells expressing the kainate receptor subunits of interest.
-
Plate the cells on coverslips for recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (giga-seal) and then rupture the membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a kainate receptor agonist (e.g., glutamate or kainate) to the cell using a rapid application system.
-
Record the resulting inward current.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with this compound or another antagonist at various concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.
-
Plot the percentage of inhibition of the current as a function of the antagonist concentration.
-
Determine the IC50 value for this compound.
-
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to kainate receptor activation, providing a functional readout of receptor activity.
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture cells (e.g., neurons or HEK293 cells expressing calcium-permeable kainate receptors) on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.
-
-
Imaging Setup:
-
Place the dish on the stage of a fluorescence microscope equipped with a camera and an appropriate filter set for the chosen dye.
-
Continuously perfuse the cells with a physiological saline solution.
-
-
Experimental Procedure:
-
Establish a stable baseline fluorescence.
-
Apply a kainate receptor agonist to the cells and record the change in fluorescence intensity, which corresponds to an increase in [Ca2+]i.
-
After washout of the agonist and return to baseline, pre-incubate the cells with this compound or another antagonist for a defined period.
-
Co-apply the agonist and the antagonist and record the fluorescence response.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (or the ratio of fluorescence at two excitation wavelengths for ratiometric dyes like Fura-2) to determine the relative change in [Ca2+]i.
-
Compare the agonist-induced calcium response in the absence and presence of the antagonist to determine the degree of inhibition.
-
Calculate the IC50 value for this compound.
-
Visualizing Experimental Concepts
To further clarify the experimental logic and underlying biological mechanisms, the following diagrams are provided.
Caption: Signaling pathway of kainate receptor activation and its inhibition by this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
By employing these control experiments and comparative analyses, researchers can confidently assess the specific effects of this compound on kainate receptor function, leading to more precise and reproducible scientific findings.
References
UBP310 vs. ACET: A Comparative Guide for GluK1 Antagonism
For researchers in neuroscience and drug development, the selective antagonism of kainate receptors, particularly the GluK1 subunit, is of significant interest for investigating neurological disorders such as epilepsy, chronic pain, and migraine.[1] This guide provides a detailed comparison of two prominent GluK1 antagonists, UBP310 and ACET, summarizing their performance based on experimental data and outlining the methodologies used for their evaluation.
Performance Comparison
This compound and ACET are both highly potent and selective antagonists for the GluK1 kainate receptor subunit. While structurally similar, they exhibit some differences in their pharmacological profiles. The following table summarizes key quantitative data for these two compounds.
| Parameter | This compound | ACET |
| GluK1 Potency | IC50: 130 nM | Kb: 1.4 ± 0.2 nM[2] |
| Apparent KD: 18 ± 4 nM | ||
| Selectivity | ~12,700-fold selective for GluK1 over GluK2 | Ineffective at GluK2 (up to 100 µM) |
| GluK3 Activity | Blocks homomeric GluK3 receptors (IC50: 23 nM) | Ineffective at GluK3 at 1 µM in one study; Potent antagonist of homomeric GluK3 (IC50: 92 nM) in another |
| Other Receptors | No activity at mGlu group I or NMDA receptors (up to 10 µM) | Not specified |
| Crystal Structure | X-ray crystal structure bound to GluK1 ligand binding core has been determined. | X-ray crystal structure bound to the ligand binding core of GluK1 is similar to the this compound-GluK1 complex. |
Key Experimental Findings
-
This compound has been shown to be neuroprotective in a mouse model of Parkinson's disease by inhibiting MPTP-induced degeneration in the midbrain. Furthermore, it can modulate the activity of heteromeric kainate receptors, reducing the desensitization of GluK1/GluK2 and completely abolishing the desensitization of GluK1/GluK5 heteromers.
-
ACET is an extremely potent GluK1 antagonist that effectively blocks the induction of NMDA receptor-independent long-term potentiation (LTP) at mossy fiber synapses. It also reduces short-term facilitation of presynaptic calcium transients, highlighting its role in modulating synaptic plasticity.
Experimental Protocols
The characterization and comparison of this compound and ACET rely on a variety of in vitro and ex vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Determining Binding Affinity (Kd)
This assay measures the affinity of a ligand for its receptor.
Protocol:
-
Cell Culture and Membrane Preparation: Stably transfected HEK293 cells expressing the human GluK1 subunit are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [3H]this compound) and varying concentrations of the unlabeled competitor compound (this compound or ACET).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki (inhibitory constant), which is then converted to the Kd (dissociation constant).
Calcium Fluorescence Assay for Determining Antagonist Potency (IC50)
This assay measures the ability of an antagonist to inhibit the influx of calcium through the ion channel upon agonist stimulation.
Protocol:
-
Cell Culture and Dye Loading: HEK293 cells stably expressing the GluK1 receptor are plated in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or ACET).
-
Agonist Stimulation and Fluorescence Reading: A GluK1 agonist (e.g., glutamate or kainate) is added to the wells to stimulate the receptor. The resulting change in intracellular calcium is measured as an increase in fluorescence using a plate reader.
-
Data Analysis: The antagonist's potency is determined by plotting the fluorescence response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve to calculate the IC50 value.
Electrophysiology (Patch-Clamp) for Functional Characterization
This technique allows for the direct measurement of ion flow through the GluK1 channel and the effect of antagonists on this current.
Protocol:
-
Cell Preparation: HEK293 cells expressing GluK1 or neurons from brain slices are used.
-
Patch-Clamp Recording: A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). This allows for the control of the membrane potential and the recording of ionic currents.
-
Drug Application: The GluK1 agonist is applied to the cell to elicit an inward current. The antagonist (this compound or ACET) is then co-applied or pre-applied to observe its effect on the agonist-induced current.
-
Data Analysis: The amplitude and kinetics of the currents in the presence and absence of the antagonist are analyzed to determine the mechanism and extent of inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GluK1 signaling pathway and a typical experimental workflow for evaluating GluK1 antagonists.
Caption: GluK1 receptor signaling pathways.
Caption: Experimental workflow for GluK1 antagonist evaluation.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACET is a highly potent and specific kainate receptor antagonist: characterisation and effects on hippocampal mossy fibre function - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP310: A High-Fidelity Tool for Interrogating Kainate Receptor Function
A Comparative Guide to the Specificity of UBP310 against AMPA and NMDA Receptors
For researchers in neuroscience and drug development, the precise modulation of glutamate receptor subtypes is paramount for elucidating their roles in synaptic transmission, plasticity, and disease. This compound has emerged as a critical pharmacological tool due to its remarkable selectivity for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors. This guide provides a comprehensive comparison of this compound's specificity, supported by quantitative data and detailed experimental methodologies, to aid researchers in its effective application.
Unparalleled Selectivity Profile of this compound
This compound distinguishes itself from broader-spectrum glutamate receptor antagonists through its potent and selective inhibition of kainate receptors, particularly those containing the GluK1 and GluK3 subunits. Experimental evidence consistently demonstrates that this compound exhibits negligible activity at AMPA and NMDA receptors at concentrations where it potently blocks kainate receptor function. This high degree of selectivity makes this compound an invaluable tool for isolating and studying the specific physiological and pathological functions of kainate receptors.
Quantitative Comparison of Glutamate Receptor Antagonist Specificity
The following table summarizes the inhibitory potency (IC50/K_i/K_b) of this compound and other commonly used glutamate receptor antagonists against AMPA, NMDA, and kainate receptors. The data clearly illustrates the superior selectivity of this compound for the kainate receptor subtype.
| Compound | AMPA Receptor | NMDA Receptor | Kainate Receptor |
| This compound | >500-fold selectivity for kainate receptors over AMPA and NMDA receptors[1] | No activity up to 10 μM | GluK1 IC50: 7 nM (ACET, a close analog) [2], GluK3 IC50: 4.0 μM [1] |
| CNQX | IC50: 0.3 μM | IC50: 25 μM (at glycine site) | IC50: 1.5 μM |
| NBQX | High affinity antagonist | No effect up to 10 μM | Potent antagonist |
| GYKI 52466 | IC50: 10-20 μM | >50 μM | ~450 μM |
Visualizing Glutamatergic Synaptic Transmission
The precise localization of different glutamate receptor subtypes at the synapse is critical to their function. The following diagram illustrates a typical glutamatergic synapse, highlighting the postsynaptic location of AMPA, NMDA, and kainate receptors.
Caption: Glutamatergic synapse model.
Experimental Protocols
The determination of a compound's specificity and potency relies on robust and well-defined experimental procedures. Below are detailed methodologies for two key assays used to characterize glutamate receptor antagonists.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to a specific receptor.
Objective: To determine the binding affinity (K_i) of this compound for AMPA, NMDA, and kainate receptors.
Workflow:
Caption: Competition binding assay workflow.
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., HEK293 cells transfected with specific glutamate receptor subunits) in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]CGP39653 for NMDA receptors, or [³H]kainate for kainate receptors), and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plates at a specific temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through receptor channels in response to agonist application, and how these currents are affected by an antagonist.
Objective: To assess the functional antagonism of this compound at AMPA, NMDA, and kainate receptors.
Workflow:
References
Cross-Validation of UBP310 Efficacy: A Comparative Guide to Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods for validating the efficacy and selectivity of UBP310, a potent antagonist of GluK1-containing kainate receptors. This compound's high affinity for the GluK1 subunit and its weaker interaction with GluK3 make it a valuable tool for dissecting the roles of these receptor subtypes in neurological processes.[1][2][3][4][5] This document outlines the methodologies, presents comparative data for this compound and other common antagonists, and introduces alternative biophysical techniques for cross-validation.
Key Signaling Pathway: Kainate Receptor Activation
Kainate receptors (KARs) are ionotropic glutamate receptors that, upon binding to the neurotransmitter glutamate, undergo a conformational change that opens an intrinsic ion channel. This channel is primarily permeable to sodium (Na+) and potassium (K+) ions, leading to membrane depolarization and excitatory postsynaptic potentials. Some KAR assemblies also exhibit permeability to calcium (Ca2+), which can trigger downstream intracellular signaling cascades. This compound acts as a competitive antagonist, binding to the glutamate binding site on the GluK1 and GluK3 subunits, thereby preventing channel opening and subsequent neuronal excitation.
Caption: Kainate receptor signaling and antagonism by this compound.
Comparative Data of Kainate Receptor Antagonists
The following table summarizes the binding affinities (Kd/Ki) and functional potencies (IC50) of this compound and other commonly used non-NMDA receptor antagonists.
| Compound | Method | Target | Kd / Ki (nM) | IC50 (µM) | Reference |
| This compound | Radioligand Binding ([3H]this compound) | GluK1 | 21 ± 7 | - | |
| Radioligand Binding ([3H]this compound) | GluK3 | 650 ± 190 | - | ||
| Electrophysiology | GluK1 | - | 0.130 | ||
| Electrophysiology | GluK3 | - | 0.023 | ||
| NBQX | Electrophysiology | AMPA Receptors | - | 0.15 | |
| Electrophysiology | Kainate Receptors | - | 4.8 | ||
| Radioligand Binding | AMPA Receptors | 78 | - | ||
| Radioligand Binding | Kainate Receptors | 63 | - | ||
| CNQX | Electrophysiology | AMPA Receptors | - | 0.3 | |
| Electrophysiology | Kainate Receptors | - | 1.5 |
Experimental Protocols for this compound Validation
Radioligand Binding Assay
This method directly measures the affinity of a ligand for its receptor. A radiolabeled form of this compound ([3H]this compound) is used to quantify its binding to specific kainate receptor subunits expressed in cell membranes.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing individual human kainate receptor subunits (GluK1, GluK2, or GluK3) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: The isolated membranes are incubated with a fixed concentration of [3H]this compound. To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., kainate).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding experiments, where the concentration of [3H]this compound is varied, are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding assays, with a fixed concentration of [3H]this compound and varying concentrations of a non-radiolabeled competitor, are used to determine the inhibitor constant (Ki).
Caption: Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through the receptor channel in response to agonist application, and how this is affected by an antagonist. It provides a direct functional readout of receptor activity.
Methodology:
-
Cell Preparation: HEK293 cells are transiently or stably transfected with cDNAs encoding the desired kainate receptor subunits. The cells are plated on glass coverslips for recording.
-
Patch-Clamp Recording: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: A solution containing a known concentration of a kainate receptor agonist (e.g., glutamate or kainate) is rapidly applied to the cell, causing the ion channels to open and generating an inward current.
-
Antagonist Application: The experiment is repeated in the presence of varying concentrations of this compound. The reduction in the agonist-evoked current is measured.
-
Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Calcium Imaging Assay
This fluorescence-based method is a high-throughput approach to measure the activity of calcium-permeable ion channels. It relies on a fluorescent dye that changes its intensity upon binding to calcium.
Methodology:
-
Cell Preparation: HEK293 cells expressing the kainate receptor subunits of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope.
-
Agonist and Antagonist Application: A solution containing the agonist (e.g., kainate) is added to the wells, and the change in fluorescence is recorded. For antagonist testing, cells are pre-incubated with this compound before the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist application reflects the influx of calcium. The inhibitory effect of this compound is quantified by measuring the reduction in the fluorescence signal. The IC50 value can be determined from the concentration-response curve.
Alternative Methods for Cross-Validation
To provide a more comprehensive validation of this compound's interaction with its target, the following biophysical methods can be employed. These techniques are label-free and provide detailed information about the binding kinetics and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a sensitive optical technique that detects the binding of molecules in real-time without the need for labels.
Principle: One binding partner (e.g., the purified kainate receptor) is immobilized on a sensor chip. The other binding partner (e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein (e.g., the purified ligand-binding domain of the kainate receptor). The heat released or absorbed during the binding reaction is measured. This allows for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Caption: Comparison of validation methodologies for this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
UBP310: A Comparative Analysis of a Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of UBP310, a selective kainate receptor antagonist, with other relevant compounds. The information is supported by experimental data to provide an objective overview for researchers in neuroscience and drug development.
Executive Summary
This compound is a potent antagonist of GluK1 and GluK3-containing kainate receptors.[1][2] It has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease.[1][3] This guide will compare the in vitro potency and in vivo neuroprotective efficacy of this compound with other kainate receptor antagonists, including the highly potent GluK1-selective antagonist ACET and the broad-spectrum AMPA/kainate antagonist CNQX.
Data Presentation
Table 1: Comparative Potency of Kainate Receptor Antagonists
| Compound | Target(s) | Potency (IC₅₀ / Kᵢ / Kₑ) | Assay System | Reference |
| This compound | GluK1, GluK3 | Kᵢ = 46.7 ± 14.8 nM (GluK1) | [³H]this compound competition binding with human recombinant GluK1 | [4] |
| IC₅₀ = 4.0 µM (GluK3) | Electrophysiology on recombinant GluK3 homomeric receptors | |||
| ACET | GluK1 | Kₑ = 1.4 ± 0.2 nM | Electrophysiology on recombinant GluK1 receptors | |
| Kᵢ = 48.5 ± 8.24 nM (GluK1) | [³H]this compound competition binding with human recombinant GluK1 | |||
| CNQX | AMPA/Kainate | IC₅₀ = 0.92 µM | Electrophysiology on cultured hippocampal neurons (steady kainate-induced currents) | |
| IC₅₀ = 6.1 µM | Electrophysiology on cultured hippocampal neurons (transient kainate-induced responses) |
Table 2: Comparative Neuroprotective Efficacy in the MPTP Mouse Model of Parkinson's Disease
| Compound | Mechanism of Action | Neuroprotective Effect | Dosing Regimen | Animal Model | Reference |
| This compound | Kainate Receptor Antagonist (GluK1/GluK3) | Significantly increased survival of dopaminergic and total neuron populations in the substantia nigra pars compacta. | Not specified in abstract | Acute MPTP mouse model | |
| LSN862 | Partial PPAR-γ Agonist | Dose-dependent preservation of dopaminergic nigrostriatal innervation. | 3, 10, or 30 mg/kg, p.o. daily | MPTP (30 mg/kg, i.p. × 5 days) in C57BL/6 mice | |
| NE52-QQ57 | GPR4 Inhibitor | Attenuated depletion of TH-positive cells in the striatum and SNpc. | Not specified in abstract | Subchronic MPTP (30 mg/kg/day, i.p. for 5 days) mouse model |
Note: A direct head-to-head comparative study of the neuroprotective efficacy of this compound against other compounds in the same experimental setup is not available in the searched literature. The data presented is from separate studies.
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol is a standard method for inducing Parkinson's-like pathology in mice to test the efficacy of neuroprotective agents.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl
-
Sterile 0.9% saline
-
C57BL/6 mice
-
Appropriate housing and personal protective equipment for handling neurotoxins
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile 0.9% saline to the desired concentration (e.g., to achieve a dose of 20-30 mg/kg). Prepare fresh on the day of injection.
-
Animal Dosing: Administer MPTP to mice via intraperitoneal (i.p.) injection. A common acute regimen involves four injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered according to the specific experimental design (e.g., pre-treatment, co-treatment, or post-treatment).
-
Tissue Collection and Analysis:
-
After a designated period (e.g., 7-21 days) post-MPTP injection, euthanize the mice.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution.
-
Section the substantia nigra and striatum using a cryostat.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.
-
Measure striatal dopamine levels and dopamine transporter (DAT) density using techniques like HPLC and Western blotting.
-
Acute Hippocampal Slice Preparation for Electrophysiology
This protocol is used to maintain viable brain tissue in vitro for electrophysiological recordings to assess the effects of compounds on synaptic transmission.
Materials:
-
Rodent (e.g., rat or mouse)
-
Dissection tools
-
Vibrating microtome (vibratome)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂. Composition (in mM): NaCl 124, KCl 3, KH₂PO₄ 1.25, MgSO₄ 2, CaCl₂ 2, NaHCO₃ 26, Glucose 10.
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthesia and Dissection: Anesthetize the animal and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Slicing: Isolate the hippocampus and cut transverse slices (typically 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Transfer the slices to a recovery chamber containing oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes. Then, maintain the slices at room temperature until use.
-
Recording:
-
Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at room temperature or a physiological temperature.
-
Use glass microelectrodes filled with an appropriate internal solution to perform whole-cell patch-clamp or field potential recordings from hippocampal neurons (e.g., in the CA1 or CA3 region).
-
Apply electrical stimulation to afferent pathways (e.g., Schaffer collaterals) to evoke synaptic responses.
-
Bath-apply this compound or other compounds at known concentrations to determine their effect on synaptic transmission, such as excitatory postsynaptic currents (EPSCs) mediated by kainate receptors.
-
Mandatory Visualization
Caption: this compound's mechanism of neuroprotection via kainate receptor antagonism.
Caption: Experimental workflow of the MPTP model and this compound intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kainate receptor antagonist this compound but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for UBP310
This guide provides essential safety and logistical information for the proper disposal of UBP310, a GluK1 kainate receptor antagonist. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Summary of Material Properties
For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 353.35 g/mol | |
| Formula | C₁₄H₁₅N₃O₆S | |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble to 20 mM in DMSO | |
| Storage | Store at +4°C |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the following personal protective equipment is worn:
-
Respiratory Protection: Approved respirator to avoid dust formation and inhalation.
-
Hand Protection: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Skin and Body Protection: Laboratory coat and other protective clothing to prevent skin contact.
Step-by-Step Disposal Procedures
The disposal of this compound, as a solid chemical waste, and its solutions should be handled with care, following institutional and local regulations for hazardous waste.
1. Solid this compound Waste:
-
Collection:
-
Carefully sweep up any solid this compound waste, avoiding the creation of dust.
-
Place the collected solid into a clearly labeled, suitable, and closed container.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of solid this compound in the regular trash or down the drain.
-
2. This compound in DMSO Solution:
-
Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
-
Labeling:
-
Label the container as "Hazardous Waste" and specify the contents, including "this compound" and the solvent "DMSO".
-
Indicate the approximate concentration of this compound.
-
-
Storage:
-
Keep the container tightly sealed and store it in a designated hazardous waste storage area, segregated from incompatible materials.
-
-
Disposal:
-
Solutions of this compound in DMSO should be disposed of through a licensed chemical waste disposal service. Due to the properties of DMSO, incineration is a common disposal method for such solutions. Do not pour this compound solutions down the drain.
-
3. Contaminated Labware:
-
Solid Contaminated Materials:
-
Items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a separate, sealed bag or container.
-
Label the container as "Hazardous Waste" with a description of the contaminated items.
-
-
Glassware:
-
Triple rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After thorough cleaning, the glassware may be disposed of according to laboratory protocols for clean glassware.
-
-
Empty Containers:
-
Original containers of this compound should be triple rinsed with an appropriate solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
Deface the label on the empty container before disposal as non-hazardous waste, or follow institutional guidelines for container disposal.
-
Spill and Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure the Area: Restrict access to the spill area to prevent exposure.
-
Ensure Proper Ventilation: If safe to do so, increase ventilation in the area.
-
Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains.
-
Clean-up:
-
For solid spills, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.
-
For liquid spills (in DMSO), absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a suitable solvent and cleaning agents. All cleaning materials should be disposed of as hazardous waste.
Logical Relationship for Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling UBP310
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with UBP310. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent and selective antagonist for the GluK1 and GluK3 kainate receptors, making it a valuable tool in neuroscience research. As with any chemical compound, understanding and implementing proper handling procedures is paramount. This guide offers procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment (PPE), solution preparation, and waste disposal.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Minimum PPE Requirement | Recommended PPE for Enhanced Safety |
| Weighing and Aliquoting (Solid) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Double nitrile gloves- Chemical splash goggles- Laboratory coat with elastic cuffs- Half-mask respirator with organic vapor/acid gas cartridge |
| Solution Preparation (in DMSO) | - Nitrile gloves- Chemical splash goggles- Laboratory coat | - Double nitrile gloves or butyl rubber gloves- Face shield over chemical splash goggles- Chemical-resistant apron over a laboratory coat- Work in a certified chemical fume hood |
| Handling Dilute Solutions | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Nitrile gloves- Chemical splash goggles- Laboratory coat |
Respiratory Protection
Given that this compound contains sulfur, appropriate respiratory protection is crucial, especially when handling the powder or concentrated solutions where aerosolization is possible.
| Hazard Level | Respirator Type | Cartridge Type | NIOSH Color Code |
| Low (e.g., handling dilute solutions in a well-ventilated area) | Not generally required | N/A | N/A |
| Moderate (e.g., weighing powder, preparing concentrated solutions) | Air-purifying half-mask respirator | Organic Vapor/Acid Gas | Black/White or Yellow |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate PPE (see table above)
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a certified chemical fume hood.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution: Securely cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, clearly labeled amber vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
This compound Handling and Disposal Workflow
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound and associated waste.
Caption: Logical workflow for handling this compound from acquisition to disposal.
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound in DMSO, as well as any solvents used for rinsing contaminated glassware, should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including "this compound" and "DMSO," and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Follow all institutional guidelines for waste manifest and pickup procedures.
By adhering to these safety protocols and operational plans, you can confidently and safely incorporate this compound into your research, contributing to advancements in science while prioritizing the well-being of yourself and your colleagues.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
